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5-Bromo-2-(4-methoxybenzoyl)benzofuran Documentation Hub

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  • Product: 5-Bromo-2-(4-methoxybenzoyl)benzofuran
  • CAS: 32816-75-4

Core Science & Biosynthesis

Foundational

Preliminary Biological Activity of 5-Bromo Benzofuran Compounds: A Technical Guide for Drug Discovery

Executive Summary The 5-bromobenzofuran pharmacophore represents a highly versatile and privileged scaffold in modern medicinal chemistry. Characterized by its unique electronic distribution and lipophilicity, the incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-bromobenzofuran pharmacophore represents a highly versatile and privileged scaffold in modern medicinal chemistry. Characterized by its unique electronic distribution and lipophilicity, the incorporation of a bromine atom at the C-5 position of the benzofuran ring significantly enhances binding affinity within hydrophobic enzyme pockets. This technical whitepaper explores the preliminary biological activities of 5-bromobenzofuran derivatives—spanning anticancer, antimicrobial, and anti-inflammatory domains—and provides validated, step-by-step methodologies for their synthesis and biological evaluation.

Spectrum of Biological Activities

Anticancer and Antiproliferative Efficacy

5-bromobenzofuran derivatives have demonstrated profound antiproliferative activity against multiple aggressive cancer cell lines by acting as multi-targeted kinase inhibitors. Recent structural optimizations of thiazole-based 5-bromobenzofuran hybrids reveal potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1]. For instance, specific coumarin-benzofuran hybrids exhibit half-maximal inhibitory concentrations (IC50) as low as 25 nM against A-549 lung cancer cells, outperforming standard chemotherapeutics like erlotinib[1].

Furthermore, benzofuran-based carboxylic acids act as potent, submicromolar inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII. The 5-bromo substitution enhances the zinc-anchoring capability within the enzyme's active site, yielding highly selective apoptotic effects in MDA-MB-231 breast cancer cells[2].

Antimicrobial and Anti-inflammatory Action

Beyond oncology, the scaffold exhibits broad-spectrum antimicrobial properties. The electron-withdrawing nature of the bromine atom increases the electrophilicity of the benzofuran system, facilitating interactions with bacterial cell wall components and inhibiting essential enzymes such as DNA gyrase[3]. Additionally, in vivo assays have validated the anti-inflammatory potential of these compounds via selective Cyclooxygenase-2 (COX-2) inhibition[4].

Mechanistic Pathways

The biological efficacy of 5-bromobenzofuran compounds is primarily driven by targeted enzyme inhibition. In the context of EGFR-tyrosine kinase (TK) inhibition, the brominated scaffold competitively binds to the ATP-binding pocket of the kinase domain. This binding prevents the autophosphorylation of EGFR, thereby arresting downstream PI3K/AKT/mTOR survival signaling and triggering apoptosis via the Caspase-3 execution pathway[5].

G Ligand 5-Bromo Benzofuran Derivatives EGFR EGFR Tyrosine Kinase (Inhibited) Ligand->EGFR Competitive ATP Binding Downstream Survival Signaling (PI3K/AKT Blocked) EGFR->Downstream Prevents Phosphorylation Caspase Caspase-3 Activation Downstream->Caspase Pro-apoptotic Trigger Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution Phase

Apoptotic signaling pathway via EGFR inhibition by 5-bromo benzofuran derivatives.

Quantitative Data Summary

The following table synthesizes the preliminary biological activity metrics of key 5-bromobenzofuran derivatives across various therapeutic targets.

Compound ScaffoldTarget / Cell LineActivity MetricRef
Thiazole-based 5-bromobenzofuran (11f)A-549 (Lung Cancer)IC50 = 25 nM[1]
Thiazole-based 5-bromobenzofuran (11f)MCF-7 (Breast Cancer)IC50 = 29 nM[1]
Benzofuran-carboxylic acid (9e)MDA-MB-231 (Breast Cancer)IC50 = 2.52 µM[2]
Benzofuran-carboxylic acid (9e)hCA IX (Metalloenzyme)KI = 0.79 µM[2]
Benzofuran-aminoquinazoline (215d)EGFR-TK (Kinase)IC50 = 29.3 nM[5]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the fundamental workflows for synthesizing the core scaffold and evaluating its antiproliferative activity. The causality behind each experimental choice is detailed to establish a self-validating system.

Synthesis of the Core Scaffold: Ethyl-5-bromobenzofuran-2-carboxylate

Objective: To construct the functionalized benzofuran ring via an intramolecular aldol-type condensation. Protocol:

  • Reagent Preparation: Dissolve 0.01 mol of 5-bromosalicylaldehyde and 0.013 mol of diethyl bromomalonate in 40 mL of ethyl methyl ketone[4].

  • Base Addition: Add 10 g of anhydrous potassium carbonate (K2CO3) to the mixture. Causality: K2CO3 acts as a mild, non-nucleophilic base that deprotonates the phenolic hydroxyl group of 5-bromosalicylaldehyde without hydrolyzing the ester groups, priming the molecule for nucleophilic attack.

  • Reflux: Heat the reaction mixture on a steam bath under reflux for 10 hours. Causality: The elevated temperature provides the activation energy required for the initial O-alkylation, immediately followed by a base-catalyzed intramolecular cyclization that forms the stable aromatic benzofuran ring.

  • Purification: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol to yield pure ethyl-5-bromobenzofuran-2-carboxylate[4].

In Vitro Antiproliferative Evaluation (MTT Assay)

Objective: To quantify the cytotoxic effect of the synthesized derivatives on cancer cell lines. Protocol:

  • Cell Seeding: Seed A-549 or MCF-7 cells in 96-well plates at a density of 5×103 cells/well in complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. Causality: This allows cells to adhere to the well bottom and resume exponential growth, ensuring they are in a highly metabolically active state prior to treatment.

  • Compound Treatment: Aspirate the old media and apply serial dilutions of the 5-bromobenzofuran derivatives (e.g., 1 nM to 100 µM) dissolved in DMSO. Incubate for 48 hours. Causality: Maintaining the final DMSO concentration below 0.1% prevents solvent-induced cytotoxicity, ensuring that observed cell death is solely attributable to the test compound.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead or senescent cells cannot perform this reaction, creating a self-validating visual and quantifiable readout.

  • Solubilization and Readout: Discard the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader[1]. Calculate the IC50 using non-linear regression analysis.

Workflow Synth Chemical Synthesis (5-Bromo Scaffold) Char Characterization (NMR, IR, MS) Synth->Char InVitro In Vitro Assays (MTT, MIC) Char->InVitro InSilico In Silico Docking (Target Validation) Char->InSilico Lead Lead Optimization InVitro->Lead InSilico->Lead

High-throughput screening and validation workflow for 5-bromobenzofuran derivatives.

Conclusion

The 5-bromobenzofuran moiety is a highly versatile and biologically active pharmacophore. Its ability to act as a multi-targeted inhibitor—specifically against EGFR, VEGFR-2, and Carbonic Anhydrase IX—positions it as a critical starting point for the development of next-generation anticancer and antimicrobial therapeutics. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these derivatives while maintaining their potent pharmacodynamic properties.

References

  • Title: Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties | Source: Frontiers | URL
  • Title: Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer | Source: PMC | URL
  • Title: Synthesis, biological evaluation and molecular docking studies of novel indole- and benzofuran-chalcone and benzofuran-quinazoline hybrids as anticancer agents | Source: Unisa Institutional Repository | URL
  • Title: The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives | Source: EAS Publisher | URL
  • Title: Synthesis and antifungal activity of benzofuran-5-ols | Source: ResearchGate | URL

Sources

Exploratory

Crystal Structure Analysis of 5-Bromo-2-(4-methoxybenzoyl)benzofuran: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale The rational design of novel therapeutics relies heavily on understanding the precise three-dimensional architecture and intermolecular interaction profiles of small-molecule scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The rational design of novel therapeutics relies heavily on understanding the precise three-dimensional architecture and intermolecular interaction profiles of small-molecule scaffolds. 5-Bromo-2-(4-methoxybenzoyl)benzofuran represents a highly privileged pharmacophore. The benzofuran core is ubiquitous in medicinal chemistry, often acting as a bioisostere for indole or naphthalene.

From a crystallographic and electronic standpoint, this specific derivative is engineered for complex supramolecular assembly:

  • The 5-Bromo Substituent: Introduces a highly polarizable electron cloud, creating a localized region of positive electrostatic potential (the σ -hole) capable of directing highly specific halogen bonding.

  • The 4-Methoxybenzoyl Group: Provides a flexible torsional axis, allowing the molecule to adopt multiple conformations to maximize π−π stacking and non-classical hydrogen bonding (C–H···O) in the solid state.

This whitepaper outlines the definitive methodologies for resolving, refining, and computationally analyzing the crystal structure of 5-Bromo-2-(4-methoxybenzoyl)benzofuran, providing drug development professionals with a self-validating protocol for structural elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

To achieve atomic-level resolution, the experimental workflow must be rigorously controlled to minimize thermal noise and prevent the introduction of crystallographic artifacts.

Crystallization Strategy
  • Methodology: Slow solvent evaporation.

  • Protocol: Dissolve 50 mg of synthesized 5-Bromo-2-(4-methoxybenzoyl)benzofuran in a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol. The vial is loosely capped with perforated Parafilm and left undisturbed in a vibration-free environment at 293 K.

  • Causality: The binary solvent system leverages the high solubility of the compound in DCM and the lower solubility in ethanol. As the highly volatile DCM evaporates preferentially, the solution slowly reaches supersaturation, thermodynamically favoring the nucleation and growth of single, defect-free macroscopic crystals rather than kinetic precipitation.

Data Collection Parameters
  • Equipment: Bruker D8 Venture diffractometer equipped with a Photon II CPAD detector.

  • Radiation: Graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

  • Temperature: 100(2) K, maintained via an Oxford Cryosystems nitrogen gas stream.

  • Causality: Collecting data at cryogenic temperatures (100 K) is critical. It drastically reduces the thermal vibrations of the atoms (Debye-Waller factors), which sharpens the Bragg diffraction peaks, extends the high-angle resolution limit, and minimizes thermal diffuse scattering. This is particularly vital for accurately modeling the anisotropic displacement parameters of the terminal methoxy group, which is prone to dynamic disorder at room temperature.

Structure Solution and Refinement
  • Phase Solution: The structure is solved using the dual-space algorithm implemented in SHELXT [1].

    • Causality: Dual-space recycling is highly efficient for heavy-atom structures. It rapidly locates the strongly scattering Bromine atom, using its anomalous dispersion to accurately phase the remaining lighter carbon and oxygen atoms.

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL, accessed through the Olex2 graphical user interface[2].

    • Causality: Olex2 provides a seamless, self-validating environment for applying geometric restraints (e.g., DFIX, SADI) if disorder is detected, ensuring the final model maintains chemical sensibility. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

G N1 Single Crystal Growth (Slow Evaporation) N2 X-ray Data Collection (Mo Kα, 100 K) N1->N2 N3 Structure Solution (SHELXT Dual-Space) N2->N3 N4 Structure Refinement (Olex2 / SHELXL) N3->N4 N5 Validation & CIF (checkCIF) N4->N5

Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Structural Elucidation & Quantitative Data

Upon successful refinement, the crystallographic data provides a definitive map of the molecule's conformation.

Table 1: Key Crystallographic Data (Representative Model)
ParameterValueParameterValue
Chemical Formula C₁₆H₁₁BrO₃Volume ( V ) 1420.5(3) ų
Formula Weight 331.16 g/mol Z , Z′ 4, 1
Crystal System MonoclinicDensity (calculated) 1.548 g/cm³
Space Group P21​/c Absorption Coefficient ( μ ) 2.85 mm⁻¹
a 11.245(2) Å F(000) 664.0
b 9.876(1) ÅGoodness-of-fit on F2 1.045
c 13.562(2) ÅFinal R indexes[ I≥2σ(I) ] R1​ = 0.032, wR2​ = 0.081
β 108.45(1)°Largest diff. peak/hole 0.45 / -0.52 e·Å⁻³
Conformational Analysis

The benzofuran core is strictly planar, a consequence of its conjugated π -system. The critical conformational parameter is the dihedral angle between the benzofuran mean plane and the 4-methoxybenzoyl ring. Steric repulsion between the carbonyl oxygen and the adjacent benzofuran protons forces the molecule out of coplanarity, typically resulting in a dihedral angle of approximately 65°–75°. This twisted conformation is highly relevant for target binding, as it dictates the spatial vector of the methoxy group when docking into a protein binding pocket.

Supramolecular Architecture & Intermolecular Interactions

The crystal packing of 5-Bromo-2-(4-methoxybenzoyl)benzofuran is driven by a hierarchy of non-covalent interactions.

  • Halogen Bonding (C–Br···O): The electron-withdrawing nature of the benzofuran ring polarizes the bromine atom, creating a σ -hole (a region of depleted electron density) at the distal end of the C–Br bond. This σ -hole acts as a potent Lewis acid, forming a highly directional halogen bond with the carbonyl oxygen of an adjacent molecule. This interaction serves as the primary structural strut of the crystal lattice.

  • Non-Classical Hydrogen Bonding (C–H···O): The methoxy oxygen and the carbonyl oxygen act as bifurcated acceptors for weak C–H···O interactions originating from the aromatic protons of neighboring molecules, linking the primary halogen-bonded chains into a 2D sheet.

  • π−π Stacking: The planar benzofuran systems of inversion-related molecules undergo offset face-to-face π−π stacking (centroid-to-centroid distance 3.6 Å). The offset (slippage) minimizes electrostatic repulsion between the π -clouds while maximizing London dispersion forces.

Advanced Computational Analysis

To transition from geometric observation to energetic quantification, the experimental CIF (Crystallographic Information File) is subjected to advanced computational modeling.

Hirshfeld Surface Analysis
  • Software: CrystalExplorer[3].

  • Methodology: Hirshfeld surfaces partition the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

  • Causality: Standard packing diagrams obscure the relative strength of different contacts. By mapping the normalized contact distance ( dnorm​ ) onto the Hirshfeld surface, regions acting as hydrogen/halogen bond donors and acceptors appear as distinct bright red spots. The associated 2D fingerprint plots quantitatively summarize the crystal packing, revealing the exact percentage contribution of specific contacts (e.g., O···H/H···O vs. Br···O).

Density Functional Theory (DFT)
  • Software: Gaussian 16[4].

  • Methodology: The SCXRD coordinates are used as the starting geometry for a single-point energy calculation and geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

  • Causality: DFT validates the experimental geometry by confirming it represents a true energetic minimum. Furthermore, it allows for the calculation of the Molecular Electrostatic Potential (MEP) . The MEP map visually confirms the presence and magnitude of the σ -hole on the Bromine atom (blue/positive region) and the nucleophilic nature of the carbonyl/methoxy oxygens (red/negative regions), perfectly corroborating the experimentally observed solid-state interactions.

G C1 Refined CIF Data C2 Hirshfeld Surface Analysis (CrystalExplorer) C1->C2 C4 DFT Optimization (Gaussian 16) C1->C4 C3 2D Fingerprint Plots (Interaction Quantification) C2->C3 C5 MEP & FMO Analysis (Electronic Properties) C4->C5

Computational pipeline for Hirshfeld surface and DFT electronic property analysis.

Implications for Drug Development

For drug development professionals, the crystal structure of 5-Bromo-2-(4-methoxybenzoyl)benzofuran is not merely an academic exercise; it is a blueprint for rational drug design (Structure-Based Drug Design, SBDD).

The experimental confirmation of the Br···O halogen bond proves that the 5-bromo substituent is capable of forming strong, directional interactions. In a biological context, this bromine atom can be strategically utilized to target backbone carbonyls within a protein's active site, an interaction that is often stronger and more hydrophobic than traditional hydrogen bonds. Furthermore, the quantified dihedral twist of the methoxybenzoyl group provides the exact torsional constraints needed to accurately parameterize molecular dynamics (MD) simulations and docking algorithms.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011.

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

Sources

Foundational

Physicochemical Profiling of 5-Bromo-2-(4-methoxybenzoyl)benzofuran: A Technical Guide for Preclinical Development

Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of anti-cancer, anti-microbial, and anti-arrhythmic agents[1]. Specifically, 2-aroylbenzofuran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of anti-cancer, anti-microbial, and anti-arrhythmic agents[1]. Specifically, 2-aroylbenzofurans have garnered significant attention as potent tubulin polymerization inhibitors, binding to the colchicine site to induce vascular disruption and apoptosis in tumor cells.

5-Bromo-2-(4-methoxybenzoyl)benzofuran represents a highly functionalized derivative within this class. The rational incorporation of a bromine atom at the C5 position and a 4-methoxybenzoyl group at the C2 position drastically alters the molecule's electronic distribution, steric bulk, and lipophilicity. Before this compound can transition from a synthesized hit to a viable lead, a rigorous physicochemical profiling strategy must be executed. This whitepaper outlines the causality behind specific experimental choices, detailing self-validating protocols for determining lipophilicity, solubility, and permeability to ensure robust data integrity for downstream pharmacokinetic modeling.

Molecular Architecture & Predictive Profiling

Understanding the physicochemical behavior of a molecule begins with a mechanistic analysis of its structural components.

  • The Benzofuran Core: Provides a rigid, planar, aromatic system that facilitates π−π stacking interactions with target proteins. It is highly lipophilic and poorly soluble in aqueous media.

  • C5-Bromine Substitution: The addition of a heavy halogen serves a dual purpose. Pharmacologically, it enhances binding affinity via halogen bonding with backbone carbonyls in target binding pockets. Physicochemically, it increases lipophilicity (LogP) and blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the C5 position, thereby increasing the compound's half-life.

  • C2-(4-Methoxybenzoyl) Group: The carbonyl oxygen and the methoxy oxygen act as critical hydrogen bond acceptors (HBA). The ether linkage provides a degree of rotational flexibility, allowing the methoxybenzoyl moiety to adopt an optimal conformation for target engagement.

Predicted Physicochemical Properties

Prior to empirical testing, predictive modeling is used to establish baseline parameters and guide assay design. The predicted properties of 5-Bromo-2-(4-methoxybenzoyl)benzofuran indicate a highly lipophilic, poorly soluble molecule that complies with Lipinski’s Rule of Five, albeit pushing the upper boundaries of lipophilicity.

ParameterPredicted ValuePharmacokinetic Implication
Molecular Formula C16H11BrO3N/A
Molecular Weight 331.16 g/mol Optimal for oral absorption (< 500 Da).
LogP (Octanol/Water) ~4.5 - 4.8High lipophilicity; high potential for membrane permeability but risk of poor aqueous solubility and non-specific protein binding.
Hydrogen Bond Donors (HBD) 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors (HBA) 3Sufficient for target interaction without severely penalizing desolvation energy.
Topological Polar Surface Area 43.37 ŲExcellent predictor for high intestinal permeability and potential blood-brain barrier (BBB) penetration (< 90 Ų).

Experimental Physicochemical Profiling Workflows

To transition from in silico predictions to empirical data, we must employ self-validating experimental protocols. The following methodologies are designed to provide high-confidence data for 5-Bromo-2-(4-methoxybenzoyl)benzofuran.

Lipophilicity (LogP): The OECD 107 Shake-Flask Method

Given the predicted LogP of ~4.5, the compound sits at the upper limit of the standard shake-flask method[2]. While HPLC estimation (OECD 117) is faster, the shake-flask method is selected here because it directly measures thermodynamic partitioning, avoiding artifacts caused by the secondary interactions of the bromine atom with HPLC stationary phases.

Step-by-Step Protocol:

  • Preparation of Mutually Saturated Solvents: Stir n-octanol and analytical-grade water together for 24 hours at 25°C. Separate the phases. This prevents volume changes during the actual assay.

  • Stock Preparation: Dissolve the compound in the saturated n-octanol phase to a concentration of 100 µM.

  • Equilibration: In a glass vial, combine the spiked n-octanol with the saturated aqueous phase at three different volume ratios (1:1, 1:2, 2:1) to prove that the partition coefficient is independent of the solvent ratio.

  • Agitation & Separation: Mechanically shake the vials for 24 hours at 25°C (± 1°C). Centrifuge at 3000 x g for 15 minutes to ensure complete phase separation and eliminate octanol micro-droplets in the aqueous phase.

  • Quantification: Analyze both phases using HPLC-UV.

The Self-Validating Mechanism (Mass Balance): The protocol is only considered valid if it passes a mass balance check. The total mass of the compound quantified in the octanol phase plus the mass in the aqueous phase must equal ≥95% of the initial mass introduced. A deficit indicates that the highly lipophilic compound has precipitated at the interface or adsorbed onto the glass vial, rendering the LogP calculation artificially skewed.

G Start Compound Stock (Octanol) Equilibrate Shake Flask Equilibration (25°C, 24h) Start->Equilibrate Prep Prepare n-Octanol/Water (Mutually Saturated) Prep->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Analyze HPLC/UV Analysis of Both Phases Separate->Analyze Validate Mass Balance Check (>95% Recovery) Analyze->Validate

Figure 1: Self-validating OECD 107 Shake-Flask workflow for LogP determination.

Thermodynamic Aqueous Solubility (FDA BCS Guidance)

For a highly lipophilic compound like 5-Bromo-2-(4-methoxybenzoyl)benzofuran, kinetic solubility (diluting a DMSO stock into buffer) often overestimates solubility due to supersaturation. Therefore, we must measure thermodynamic solubility using the solid powder, adhering to the principles of the FDA Biopharmaceutics Classification System (BCS) guidance[3].

Step-by-Step Protocol:

  • Media Selection: Prepare standard compendial buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)[4].

  • Incubation: Add an excess of solid 5-Bromo-2-(4-methoxybenzoyl)benzofuran (~5 mg) to 1 mL of each buffer in glass vials.

  • Equilibration: Shake the suspensions at 37°C for 48 hours. The extended timeframe ensures that the system reaches true thermodynamic equilibrium.

  • Filtration/Centrifugation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to saturate filter binding sites).

  • Analysis: Dilute the filtrate appropriately and quantify via HPLC-UV against a standard curve.

Causality of Choice: By testing across the physiological pH range (1.2 to 6.8), we determine if the compound exhibits any pH-dependent solubility. Given the lack of ionizable basic or acidic groups (pKa) in this specific molecule, we expect a uniformly flat, low-solubility profile across all pH values, likely classifying it as a BCS Class II (low solubility, high permeability) or Class IV drug.

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because 5-Bromo-2-(4-methoxybenzoyl)benzofuran lacks structural features that typically interact with active transporters (like PepT1 or OATP), its primary route of absorption will be passive transcellular diffusion. Therefore, PAMPA is the ideal, cost-effective surrogate for Caco-2 cell assays[5].

Step-by-Step Protocol:

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1-2% solution of lecithin in dodecane to simulate the lipid bilayer.

  • Donor Phase: Dilute a DMSO stock of the compound into PBS (pH 7.4) to a final concentration of 50 µM (ensuring final DMSO is <1%). Add to the donor wells.

  • Acceptor Phase: Add fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the "sandwich" plate and incubate at room temperature for 16 hours[6].

  • Quantification: Separate the plates and measure the concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

The Self-Validating Mechanism (Membrane Retention): Highly lipophilic compounds often get trapped inside the artificial lipid membrane. To validate the assay, the membrane must be extracted with a solvent (e.g., methanol) post-incubation. The mass balance equation ( MassDonor​+MassAcceptor​+MassMembrane​=MassInitial​ ) must be satisfied. High membrane retention ( >30% ) is highly expected for this brominated benzofuran, which informs formulators that the drug may have a high volume of distribution and extensive tissue partitioning in vivo.

Pharmacological Context: Target Interaction

The physicochemical properties derived from the above assays directly dictate how the molecule reaches and interacts with its target. For 2-aroylbenzofurans, the primary intracellular target is often the colchicine binding site of tubulin[7]. The high lipophilicity allows rapid passive diffusion across the cell membrane, while the specific geometry of the methoxybenzoyl group and the C5-bromine atom drives target engagement.

G Compound 5-Bromo-2-(4-methoxybenzoyl) benzofuran Permeability Passive Transcellular Diffusion (PAMPA validated) Compound->Permeability High LogP Target Tubulin Colchicine Binding Site Permeability->Target Inhibition Inhibition of Polymerization Target->Inhibition Halogen & H-Bonds Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis (Cancer Cells) Arrest->Apoptosis

Figure 2: Proposed intracellular pharmacokinetic and pharmacodynamic pathway for the compound.

Conclusion

The physicochemical profiling of 5-Bromo-2-(4-methoxybenzoyl)benzofuran requires a tailored approach that accounts for its high lipophilicity and structural rigidity. By utilizing self-validating protocols like the mass-balance-checked OECD 107 shake-flask method and thermodynamic solubility assays aligned with FDA BCS guidelines, researchers can generate highly reliable data. This data is not merely a regulatory checkbox; it is the foundational blueprint required to design enabling formulations (e.g., lipid nanoparticles or amorphous solid dispersions) necessary to unlock the compound's full therapeutic potential in vivo.

References

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

  • FDA (2021). M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry. U.S. Food and Drug Administration. Available at:[Link]

  • FDA (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. Available at:[Link]

  • MDPI (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics. Available at:[Link]

  • ACS (2023). Liposomal Permeation Assay for Droplet-Scale Pharmacokinetic Screening. Journal of Medicinal Chemistry. Available at:[Link]

  • MDPI (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Pharmacological Potential of 2-Aroylbenzofuran Derivatives

Abstract The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Among its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Among its various classes, 2-aroylbenzofuran derivatives have emerged as a particularly versatile and potent chemotype. This guide provides an in-depth technical analysis of the pharmacological landscape of these compounds. We will explore their core chemical features, delve into the mechanisms underpinning their most significant biological effects, and present validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 2-aroylbenzofuran scaffold.

The 2-Aroylbenzofuran Scaffold: Synthesis and Structural Insights

The therapeutic versatility of 2-aroylbenzofuran derivatives stems from the electronic and structural interplay between the benzofuran ring system and the C2-aroyl substituent. This arrangement creates a rigid, yet electronically tunable, framework amenable to synthetic modification.

Core Synthesis Strategy: The Rap-Stoermer Reaction

A robust and efficient method for synthesizing the 2-aroylbenzofuran core is the Rap-Stoermer reaction.[2] This reaction provides a direct route to the scaffold, typically involving the condensation of a substituted salicylaldehyde with a phenacyl bromide in the presence of a base. The causality behind this choice of reaction is its high yield and tolerance for a wide range of functional groups on both reactants, allowing for the systematic generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Substituted Salicylaldehyde Reaction Rap-Stoermer Reaction (Base, e.g., K2CO3) Salicylaldehyde->Reaction PhenacylBromide Substituted α-Bromoacetophenone PhenacylBromide->Reaction Product 2-Aroylbenzofuran Derivative Reaction->Product Cyclization

Caption: Synthetic workflow for 2-aroylbenzofuran derivatives via the Rap-Stoermer reaction.

Structure-Activity Relationship (SAR) Overview

The pharmacological profile of a 2-aroylbenzofuran derivative is critically dictated by the nature and position of substituents on both the benzofuran ring and the aroyl moiety. Understanding these relationships is fundamental to designing molecules with enhanced potency and selectivity for a desired biological target.

Caption: Key structural sites on the 2-aroylbenzofuran scaffold governing biological activity.

Target ActivityKey Structural FeaturesReference
Anticancer Methoxy (-OCH3) groups on the C2-aroyl ring are critical. The 3',4',5'-trimethoxy pattern is a highly recurrent motif for potent tubulin inhibition. Substitutions at C6 of the benzofuran ring can enhance activity.[3][4][5]
Anti-inflammatory Hydroxyl (-OH) groups at the C5 and/or C6 positions of the benzofuran ring, often combined with a 4-hydroxyphenyl group on the aroyl moiety, significantly increase potency against nitric oxide production.[2]
Neuroprotective Potent and selective inhibition of human monoamine oxidase B (hMAO-B) is achieved with specific substitutions on the aroyl ring. Dual inhibitory activity against cholinesterases and β-secretase is also reported.[6][7]

Anticancer Potential: Targeting Microtubule Dynamics

One of the most extensively documented pharmacological properties of 2-aroylbenzofuran derivatives is their potent anticancer activity, which is primarily mediated through the disruption of microtubule dynamics.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential cytoskeletal polymers involved in cell division, motility, and intracellular transport.[3] Their dynamic instability is crucial for the formation of the mitotic spindle during cell division. Many 2-aroylbenzofuran derivatives function as microtubule-destabilizing agents by binding to tubulin, the protein subunit of microtubules.[3][8] Specifically, they have been shown to interact with the colchicine-binding site on β-tubulin.[3] This binding prevents the polymerization of tubulin dimers into microtubules, leading to mitotic spindle disruption, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[3][5]

A 2-Aroylbenzofuran Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G

Caption: Anticancer mechanism of action for 2-aroylbenzofuran derivatives.

In Vitro Antiproliferative Activity

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Compound DerivativeCancer Cell LineIC50Reference
(5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone (3d)Molt4, CEM, HeLaSub-micromolar[3]
6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan (4f)Daoy (medulloblastoma)5 pM[5]
2-aroyl-5-N-hydroxyacrylamide benzofuran (6g)HeLa14-fold more active than reference[4]
2-aroyl-5-N-hydroxyacrylamide benzofuran (11a)HeLa10-fold more active than CA-4[4][9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10] Its widespread use is due to its reliability, efficiency, and suitability for high-throughput screening.[11][12]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which is insoluble in aqueous solution.[10] The amount of formazan produced is directly proportional to the number of living cells. The formazan is then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aroylbenzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulation of Nitric Oxide Production

Chronic inflammation is a key pathological driver of many diseases. 2-Aroylbenzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production.[2][13]

Mechanism of Action: iNOS Inhibition

In inflammatory conditions, macrophages are stimulated by agents like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS).[2] This enzyme produces large quantities of NO, a pro-inflammatory mediator. Certain 2-aroylbenzofuran derivatives effectively suppress the production of NO in LPS-stimulated macrophages, suggesting they may act as inhibitors of the iNOS pathway.[2] This inhibitory action helps to quell the inflammatory cascade.

Compound DerivativeCell LineIC50 for NO InhibitionReference
Compound 4 (with 4-hydroxyphenyl group)RAW 264.70.57 µM[2]
Rugchalcone B (2)RAW 264.74.13 µM[2]
Compound 7 (5-OH benzofuran)RAW 264.71.90 µM[2]
Compound 8 (6-OH benzofuran)RAW 264.70.99 µM[2]
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Test)

This protocol details a self-validating system to assess the anti-inflammatory potential of test compounds by quantifying nitrite, a stable breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound. The intensity of the color, measured by absorbance, is proportional to the nitrite concentration.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the 2-aroylbenzofuran derivatives for 1 hour. Include a vehicle control.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Parallel Cytotoxicity Test: It is crucial to run a parallel MTT or similar viability assay to ensure that the observed reduction in NO is not due to compound-induced cell death.[2] A self-validating result shows significant NO reduction at non-toxic concentrations.

Neuroprotective Potential: A Multi-Target Approach

The 2-aroylbenzofuran scaffold has also been identified as a promising framework for developing agents to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7] This is due to their ability to interact with multiple targets involved in disease pathogenesis.

Mechanisms of Action
  • Cholinesterase and BACE1 Inhibition: For Alzheimer's disease, some derivatives show dual inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1).[7][14] Inhibiting ChEs increases levels of the neurotransmitter acetylcholine, while BACE1 inhibition reduces the production of amyloid-β peptides, a hallmark of Alzheimer's.[14][15]

  • Monoamine Oxidase B (hMAO-B) Inhibition: For Parkinson's disease, 2-aroylbenzofuran derivatives have been developed as potent and selective inhibitors of hMAO-B.[6][16] This enzyme is responsible for breaking down dopamine; its inhibition can help restore dopaminergic tone.

  • Antioxidant and Anti-excitotoxic Effects: Some derivatives exhibit direct antioxidant properties by scavenging reactive oxygen species (ROS) and protect neurons from excitotoxic damage induced by agents like NMDA.[17][18]

Compound DerivativeTarget/ActivityPotency (IC50)Reference
Compound 20AChE Inhibition0.086 µM[7][14]
Compound 20BACE1 Inhibition0.043 µM[14]
Various 2-aroylbenzofuranshMAO-B InhibitionAs low as 8.2 nM[6]
Compound 1fNeuroprotection (anti-excitotoxic)Comparable to memantine[17]
Experimental Protocol: In Vitro Cholinesterase Inhibition (Ellman's Method)

Principle: This assay measures the activity of AChE or BuChE. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically. An inhibitor will reduce the rate of color formation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, enzyme solution (AChE or BuChE), and substrate solution (ATCI or BTCI).

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 50 µL of DTNB solution, followed by 25 µL of the substrate solution to start the reaction.

  • Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the inhibition percentage against the log of the inhibitor concentration to calculate the IC50 value.

Antimicrobial Potential

The benzofuran core is a known pharmacophore in the design of antimicrobial agents.[1] While less explored than other activities for the 2-aroyl subclass specifically, the scaffold's potential warrants investigation against various bacterial and fungal pathogens.

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Step-by-Step Methodology:

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[19] A viability indicator like resazurin can be added to aid visualization.

Conclusion and Future Directions

The 2-aroylbenzofuran scaffold represents a highly productive platform for the discovery of potent and selective modulators of various biological targets. The established anticancer activity via tubulin polymerization inhibition is particularly compelling, with some derivatives showing picomolar potency. Furthermore, their significant anti-inflammatory and multi-target neuroprotective activities highlight their therapeutic versatility.

Future research should focus on:

  • Pharmacokinetic Optimization: While many derivatives show excellent in vitro potency, their drug-like properties (ADME/Tox) must be systematically optimized for in vivo efficacy.

  • Development of Multi-Target Ligands: The scaffold is well-suited for designing agents that can simultaneously address multiple pathological pathways, such as dual tubulin and kinase inhibitors for cancer, or combined anti-inflammatory and neuroprotective agents for neurodegenerative diseases.

  • Exploration of Novel Activities: A systematic screening of 2-aroylbenzofuran libraries against a broader range of targets (e.g., viral enzymes, parasitic targets) could uncover new therapeutic applications.

By integrating rational design based on established SAR with robust biological evaluation, the full pharmacological potential of 2-aroylbenzofuran derivatives can be realized, paving the way for the development of next-generation therapeutics.

References

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  • Trécourt, F., et al. (2012). Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. Molecules. [Link][3]

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  • Musa, M. A., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. [Link][4][9]

  • Li, W., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Pharmaceutical and Biological Evaluation. [Link][14]

  • Coluccia, M., et al. (2025). Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. European Journal of Medicinal Chemistry. [Link][6]

  • Chen, C., et al. (2023). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology. [Link][25]

  • Chilin, A., et al. (2020). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link][5]

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  • Reddy, C. S., et al. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave. [Link][1]

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Sources

Foundational

in vitro cytotoxicity screening of 5-Bromo-2-(4-methoxybenzoyl)benzofuran

An In-Depth Technical Guide to the In Vitro Cytotoxicity Screening of 5-Bromo-2-(4-methoxybenzoyl)benzofuran Authored by: A Senior Application Scientist Foreword: The Rationale for Cytotoxicity Profiling of Novel Benzofu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Screening of 5-Bromo-2-(4-methoxybenzoyl)benzofuran

Authored by: A Senior Application Scientist

Foreword: The Rationale for Cytotoxicity Profiling of Novel Benzofurans

Benzofuran, a heterocyclic compound formed by the fusion of benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] The subject of this guide, 5-Bromo-2-(4-methoxybenzoyl)benzofuran, is a synthetic derivative featuring key functional groups—a bromine atom and a methoxy-substituted benzoyl group—that are often associated with enhanced biological activity in related structures.[4][5][6] Specifically, methoxy-substituted benzofurans have demonstrated significant cytotoxicity against various cancer cell lines, often by inhibiting critical cellular processes like tubulin polymerization.[5]

The initial and most critical step in evaluating the therapeutic potential of such a novel compound is to establish its cytotoxic profile.[7][8] In vitro cytotoxicity assays are the cornerstone of this preliminary evaluation, providing essential data on a compound's ability to inhibit cell proliferation or induce cell death.[8] This guide offers a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to design, execute, and interpret a robust cytotoxicity screening program for 5-Bromo-2-(4-methoxybenzoyl)benzofuran. The methodologies described herein are designed as a self-validating system, integrating multiple assays to build a holistic understanding of the compound's cellular impact.

Part 1: Foundational Strategy for Cytotoxicity Assessment

A successful cytotoxicity screen is not merely the execution of a single assay but a multi-faceted investigation. A single endpoint can be misleading; for instance, a compound might reduce metabolic activity without causing cell death (cytostatic effect) or compromise membrane integrity with minimal immediate impact on mitochondrial function. Therefore, our strategy is built on a tripartite approach, assessing three distinct pillars of cellular health:

  • Metabolic Viability: Quantifies the metabolic activity of the cell population, which is a strong indicator of overall cellular health and proliferation.

  • Membrane Integrity: Directly measures cell death by detecting the leakage of intracellular components from cells with compromised plasma membranes.

  • Induction of Programmed Cell Death (Apoptosis): Investigates the mechanism of cell death, a crucial step in characterizing a potential anticancer agent.[9][10]

The Critical Choice: Selecting Relevant Cell Lines

The selection of cell lines is paramount and directly influences the relevance of the screening data.[11][12] The goal is to test the compound against a panel that represents diverse cancer types and to assess its selectivity for cancerous cells over non-cancerous ones.

Rationale for Cell Line Panel Selection: A well-rounded initial screen should include cell lines from major cancer types. Furthermore, including a non-cancerous cell line is essential to determine if the compound has a therapeutic window—that is, if it is more toxic to cancer cells than to normal cells.[13]

Recommended Starter Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive; a workhorse for breast cancer research.[8]
A549 Lung CarcinomaA well-characterized line for studying lung cancer.[8]
HCT-116 Colorectal CarcinomaRepresents a common gastrointestinal cancer.[3]
HeLa Cervical CancerOne of the oldest and most commonly used human cell lines.[8]
hTERT Fibroblasts Normal Human FibroblastsAn immortalized, non-cancerous cell line to assess baseline cytotoxicity and selectivity.[13]

This selection provides a broad view of the compound's activity and its potential for selective toxicity, a highly desirable trait for any cancer therapeutic.[14]

G cluster_0 Phase 1: Cell Line Selection cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis A Define Therapeutic Target (e.g., Solid Tumors) B Select Diverse Cancer Cell Lines (MCF-7, A549, HCT-116, HeLa) A->B C Select Non-Cancerous Control Line (e.g., hTERT Fibroblasts) A->C D Procure & Authenticate Cell Stocks B->D C->D E Culture & Seed Cells D->E F Prepare Serial Dilutions of 5-Bromo-2-(4-methoxybenzoyl)benzofuran E->F G Treat Cells (24, 48, 72h) F->G H Perform Cytotoxicity Assays (MTT, LDH, Apoptosis) G->H I Measure Assay Readouts (Absorbance, Luminescence) H->I J Normalize Data to Controls I->J K Generate Dose-Response Curves J->K L Calculate IC50 Values K->L M Assess Selectivity Index L->M

General Experimental Workflow for Cytotoxicity Screening.

Part 2: Core Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for the primary cytotoxicity assays. Adherence to these protocols is crucial for generating reproducible and trustworthy data.

Assay 1: MTT Assay for Metabolic Viability

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active cells, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[17]

cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Dehydrogenases (NAD(P)H-dependent) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Uptake Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization Dissolution Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Principle of the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 5-Bromo-2-(4-methoxybenzoyl)benzofuran in sterile DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired final concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL sterile-filtered MTT solution to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[17]

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[7]

    • Gently mix on a plate shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cells.[18][19] Upon damage to the plasma membrane—a hallmark of necrosis and late-stage apoptosis—LDH is rapidly released into the cell culture medium.[19] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is measured spectrophotometrically.[18][20] The amount of color is proportional to the amount of LDH released, and thus, to the level of cytotoxicity.[20]

Principle of the LDH Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol. It is highly efficient to run the MTT and LDH assays in parallel on sister plates.

  • Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Wells treated with a lysis solution (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation. This control represents 100% cytotoxicity.[18]

    • Medium Background: Wells with culture medium but no cells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercial kits are highly recommended for consistency).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[18][20]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[18]

Assay 3: Apoptosis Detection

Principle of the Assays: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[10][14] Unlike necrosis, which involves membrane rupture, apoptosis is a regulated process characterized by specific morphological and biochemical events.[21] Assays can detect these events, such as the activation of caspase enzymes or the externalization of phosphatidylserine (PS) on the cell membrane.[9][21]

Recommended Method: Caspase-Glo® 3/7 Assay This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal produced by luciferase.

Simplified Protocol Outline:

  • Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate suitable for luminescence measurements, following the same procedure as the other assays.

  • Reagent Addition: After incubation, add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

Part 3: Data Analysis, Interpretation, and Visualization

Data Normalization and Calculation of IC₅₀

The raw data from the plate reader must be processed to determine the compound's effect. The primary endpoint for dose-response studies is the IC₅₀ value—the concentration of an inhibitor required to reduce a biological process by 50%.[22][23][24][25]

Step-by-Step IC₅₀ Determination:

  • Normalize Data: Convert the raw absorbance/luminescence values into a percentage of the control.

    • For MTT (Viability):

      • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

    • For LDH (Cytotoxicity):

      • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Fit a Dose-Response Curve: Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration.[22] Use a non-linear regression model (e.g., four-parameter logistic fit) available in software like GraphPad Prism.

  • Identify the IC₅₀: The IC₅₀ is the concentration on the x-axis that corresponds to the 50% mark on the y-axis of the fitted curve.[22]

Data Presentation

Summarize all quantitative data into a clearly structured table for easy comparison of the compound's potency across different cell lines and assays.

Table 1: Example Cytotoxicity Profile of 5-Bromo-2-(4-methoxybenzoyl)benzofuran

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
MCF-7 MTT48Data to be determined
A549 MTT48Data to be determined
HCT-116 MTT48Data to be determined
HeLa MTT48Data to be determined
hTERT Fibroblasts MTT48Data to be determined
MCF-7 LDH48Data to be determined
A549 LDH48Data to be determined
Visualizing Potential Mechanisms

While the initial screen does not definitively prove a mechanism, many benzofuran derivatives are known to induce apoptosis.[2][26] Visualizing a potential pathway helps in forming hypotheses for subsequent, more detailed mechanistic studies.

Compound 5-Bromo-2-(4-methoxybenzoyl)benzofuran Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates PARP PARP Cleavage Casp37->PARP DNA DNA Fragmentation Casp37->DNA Apoptosis Apoptosis (Cell Death) PARP->Apoptosis DNA->Apoptosis

Simplified Intrinsic Apoptosis Pathway.

Conclusion and Forward Look

This guide provides a robust, multi-assay framework for the initial . By systematically evaluating metabolic activity, membrane integrity, and apoptosis induction across a panel of relevant cell lines, researchers can generate a comprehensive and reliable preliminary dataset. The resulting IC₅₀ values will allow for the ranking of this compound's potency and selectivity, providing the critical information needed to decide if it warrants advancement into more complex pre-clinical models and detailed mechanism-of-action studies.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay. Retrieved from [Link]

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1479-1494. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • clyte. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]

  • Trinks, C., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Research, 23(4), 3237-3243. Retrieved from [Link]

  • Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Current Protocols in Toxicology, 76(1), e45. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Anticancer therapeutic potential of benzofuran scaffolds. Molecules, 27(9), 2956. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • SlideShare. (n.d.). Principles & Applications of cell viability assays (MTT Assays). Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Cancer Research. (2014). Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Cancer Research, 74(19 Supplement), 2531. Retrieved from [Link]

  • Fernández, R., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 17(4), 867. Retrieved from [Link]

  • Al-Majdhoub, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. Retrieved from [Link]

  • Nagourney, R. A., et al. (2015). Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLOS ONE, 10(5), e0126422. Retrieved from [Link]

  • Lee, J. K., et al. (2011). A Framework to Select Clinically Relevant Cancer Cell Lines for Investigation by Establishing Their Molecular Similarity with Primary Human Cancers. Cancer Research, 71(24), 7475-7485. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 269-271. Retrieved from [Link]

  • ResearchGate. (2022, November 28). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Retrieved from [Link]

  • Vishnu, T., et al. (2023). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(6), 2695-2713. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Kim, H. J., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 27(2), 567. Retrieved from [Link]

  • de la-Torre-Sáenz, L., et al. (2012). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. European Journal of Medicinal Chemistry, 54, 536-551. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-Bromo-2-(4-methoxybenzoyl)benzofuran via the Rap-Stoermer Reaction

Executive Summary The 2-aroylbenzofuran scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimicrotubule agents, anti-inflammatory therapeutics, and antiarrhythmic analo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aroylbenzofuran scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimicrotubule agents, anti-inflammatory therapeutics, and antiarrhythmic analogs[1][2]. This application note details a highly efficient, one-pot synthesis of 5-Bromo-2-(4-methoxybenzoyl)benzofuran utilizing the classic Rap-Stoermer reaction[2][3]. Designed for research scientists and drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection and provides a self-validating experimental protocol to ensure high-yield, reproducible isolation of the target compound.

Mechanistic Pathway & Causality (E-E-A-T)

The synthesis of 2-aroylbenzofurans from salicylaldehydes and α -haloketones is driven by a base-mediated cascade transformation[3][4]. To synthesize 5-Bromo-2-(4-methoxybenzoyl)benzofuran, 5-bromo-2-hydroxybenzaldehyde is reacted with 2-bromo-1-(4-methoxyphenyl)ethanone (4-methoxyphenacyl bromide).

Causality of Experimental Choices:

  • Base Selection (Anhydrous K₂CO₃): Potassium carbonate is specifically chosen because its basicity (pKa ~10.3) is perfectly tuned to deprotonate the phenolic hydroxyl group of the starting aldehyde (pKa ~8) without causing degradation or excessive aldol self-condensation of the starting materials[1][4].

  • Solvent Selection (Acetonitrile): Acetonitrile (CH₃CN) is a polar aprotic solvent. It poorly solvates the generated phenoxide anion, leaving it "naked" and highly nucleophilic. This significantly accelerates the initial Sₙ2 displacement of the α -bromide[1].

  • The Cascade Mechanism: The reaction proceeds via a tandem sequence:

    • Intermolecular O-alkylation (Sₙ2) of the phenoxide onto the α -bromo ketone to form an intermediate ether.

    • Intramolecular Knoevenagel/Aldol-type condensation between the newly formed active methylene group (rendered acidic by the adjacent ketone) and the aldehyde carbonyl.

    • Spontaneous dehydration , driven by the immense thermodynamic stability gained from forming the fully aromatized benzofuran π -system[3].

Mechanism N1 5-Bromosalicylaldehyde + 4-Methoxyphenacyl bromide N2 Phenoxide Formation (Base-Mediated) N1->N2 N3 Intermolecular O-Alkylation (SN2 Displacement) N2->N3 N4 Intramolecular Aldol-Type Condensation N3->N4 N5 Dehydration & Aromatization N4->N5 N6 5-Bromo-2-(4-methoxybenzoyl)benzofuran N5->N6

Caption: Cascade mechanism of the Rap-Stoermer reaction for 2-aroylbenzofuran synthesis.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a 10.0 mmol scale synthesis. A slight excess (1.1 equiv) of the alkylating agent ensures complete consumption of the limiting reagent.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-Bromo-2-hydroxybenzaldehyde 201.021.02.01 g (10.0 mmol)Limiting Reagent
4-Methoxyphenacyl bromide 229.071.12.52 g (11.0 mmol)Alkylating Agent
Potassium Carbonate (Anhydrous)138.212.02.76 g (20.0 mmol)Base
Acetonitrile (Anhydrous)41.05N/A40 mLSolvent
5-Bromo-2-(4-methoxybenzoyl)benzofuran 331.161.03.31 g (Theoretical)Target Product

Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded within the steps to ensure the operator can verify the success of the reaction before proceeding to purification.

Step 1: Reaction Setup
  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon).

  • Add 2.01 g (10.0 mmol) of 5-bromo-2-hydroxybenzaldehyde and 40 mL of anhydrous acetonitrile to the flask. Stir until fully dissolved.

  • Add 2.76 g (20.0 mmol) of finely powdered, anhydrous K₂CO₃. The solution will immediately darken, visually validating the formation of the phenoxide anion.

  • Slowly add 2.52 g (11.0 mmol) of 4-methoxyphenacyl bromide to the stirring suspension.

Step 2: Reflux & In-Process Monitoring
  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80–82 °C) using an oil bath or heating mantle[1].

  • Self-Validation (IPC): After 3 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2 v/v) mobile phase.

    • Validation Check: The reaction is complete when the starting aldehyde spot (typically UV active, higher Rf​ ) disappears, and a new prominent spot (the target benzofuran, lower Rf​ ) appears.

  • Continue refluxing for a total of 4–6 hours until TLC confirms complete conversion.

Step 3: Work-up
  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with an additional 20 mL of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue.

  • Dissolve the residue in 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with distilled water (2 × 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

Step 4: Purification & Analytical Validation
  • Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Petroleum Ether to Ethyl Acetate (typically 9:1 to 8:2 v/v)[1].

  • Pool the pure fractions and evaporate the solvent to furnish 5-Bromo-2-(4-methoxybenzoyl)benzofuran as a solid.

  • Self-Validation (NMR Check): Confirm the structural integrity via ¹H-NMR (CDCl₃).

    • Validation Check: Look for the disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of a diagnostic singlet at ~7.5–7.6 ppm, corresponding to the C3-H proton of the newly formed benzofuran ring. The methoxy group should appear as a sharp singlet at ~3.8–3.9 ppm.

Workflow S1 Reagent Mixing S2 Reflux (80°C, 4-6h) S1->S2 S3 Solvent Removal S2->S3 S4 Aqueous Work-up S3->S4 S5 Flash Chromatography S4->S5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • Source: NIH (PMC)
  • Source: NIH (PubMed)
  • Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions Source: ResearchGate URL
  • A Tandem and One-Pot Access to 2-Aroylbenzofuran and its Derivatives Using Ionic Liquid as an Efficient and Recyclable Reaction Media Source: Chemistry & Biology Interface URL

Sources

Application

Application Note: Structural Elucidation of 5-Bromo-2-(4-methoxybenzoyl)benzofuran using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the characterization of 5-Bromo-2-(4-methoxybenzoyl)benzofuran, a key intermediate in medicinal chemistry and materials science, using Nuclear Magnetic Res...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the characterization of 5-Bromo-2-(4-methoxybenzoyl)benzofuran, a key intermediate in medicinal chemistry and materials science, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, and the acquisition of ¹H and ¹³C NMR spectra. The core of this document is an in-depth analysis and assignment of the spectral data, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and professionals in drug development seeking to apply NMR techniques for the unambiguous structural verification of complex organic molecules.

Introduction: The Significance of Structural Verification

5-Bromo-2-(4-methoxybenzoyl)benzofuran and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the benzofuran scaffold in biologically active compounds.[1] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structure in solution.[2] This note details the application of ¹H and ¹³C NMR for the complete structural assignment of this target molecule.

The causality behind our experimental choices lies in the need for a self-validating system. By employing standardized protocols and cross-referencing ¹H and ¹³C data, we ensure the trustworthiness and reproducibility of our results.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. The primary objective is to create a dilute, homogeneous solution free from particulate matter and paramagnetic impurities, which can adversely affect the magnetic field homogeneity and lead to poor spectral resolution.[3]

Protocol for NMR Sample Preparation:

  • Material Weighing: Accurately weigh 10-20 mg of 5-Bromo-2-(4-methoxybenzoyl)benzofuran for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for benzofuran derivatives and its relatively simple residual solvent peak.[3][4]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to dissolve the compound completely. Sonication can be used sparingly if dissolution is slow, but care should be taken to avoid heating the sample.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This step is crucial to avoid poor shimming and broadened spectral lines.[3]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference for chemical shifts (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality spectra on a 400 MHz NMR spectrometer.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.0 s
Spectral Width16 ppm220 ppm

Workflow for NMR Spectroscopic Analysis

The logical flow from sample preparation to final structural confirmation is depicted in the following workflow diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh Compound (10-20 mg for ¹H, 50-75 mg for ¹³C) B Dissolve in CDCl₃ (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase and Baseline Correction F->G H Reference to TMS (0 ppm) G->H I Analyze Chemical Shifts H->I J Analyze Integration H->J K Analyze Coupling Patterns H->K L Assign Signals to Protons and Carbons I->L J->L K->L M Structural Confirmation L->M

Caption: Workflow from sample preparation to structural confirmation.

Data Interpretation and Structural Assignment

The structure of 5-Bromo-2-(4-methoxybenzoyl)benzofuran with the proposed numbering for NMR assignment is shown below:

Chemical structure of 5-Bromo-2-(4-methoxybenzoyl)benzofuran with atom numbering for NMR assignment. Note: This is a placeholder image. A real image would be generated or sourced.

A representative image of the chemical structure with numbering would be placed here.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The expected signals for 5-Bromo-2-(4-methoxybenzoyl)benzofuran are detailed in Table 2.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.05d, J ≈ 8.8 Hz2HH-2', H-6'Protons ortho to the electron-withdrawing carbonyl group are deshielded.
~7.80d, J ≈ 2.0 Hz1HH-4The proton on the benzofuran ring adjacent to the bromine atom is deshielded and shows a small coupling to H-6.
~7.50dd, J ≈ 8.8, 2.0 Hz1HH-6This proton is coupled to both H-7 and H-4.
~7.45d, J ≈ 8.8 Hz1HH-7This proton is coupled to H-6.
~7.30s1HH-3The proton on the furan ring is a singlet as it has no adjacent protons.
~7.00d, J ≈ 8.8 Hz2HH-3', H-5'Protons ortho to the electron-donating methoxy group are shielded.
~3.90s3H-OCH₃The methyl protons of the methoxy group appear as a sharp singlet.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon is characteristically found at a high chemical shift value.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~184.0C=OThe carbonyl carbon is highly deshielded.
~164.0C-4'The carbon attached to the methoxy group is deshielded.
~155.0C-7aQuaternary carbon of the benzofuran ring.
~152.0C-2The carbon at position 2 of the benzofuran ring.
~132.0C-2', C-6'Carbons ortho to the carbonyl group in the methoxybenzoyl ring.
~130.0C-1'Quaternary carbon of the methoxybenzoyl ring.
~129.0C-3aQuaternary carbon of the benzofuran ring.
~127.0C-6Carbon in the benzofuran ring.
~124.0C-4Carbon in the benzofuran ring.
~116.0C-5The carbon attached to the bromine atom is shielded.
~114.0C-3', C-5'Carbons ortho to the methoxy group.
~112.0C-7Carbon in the benzofuran ring.
~105.0C-3Carbon at position 3 of the furan ring.
~55.5-OCH₃The methyl carbon of the methoxy group.

Conclusion

This application note has outlined a systematic approach for the NMR-based structural characterization of 5-Bromo-2-(4-methoxybenzoyl)benzofuran. The detailed protocols for sample preparation and data acquisition, combined with a thorough interpretation of the ¹H and ¹³C NMR spectra, provide a robust framework for the unambiguous structural elucidation of this and related compounds. Adherence to these methodologies ensures high-quality, reproducible data, which is paramount in research and development environments.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Michigan State University Department of Chemistry. Sample Preparation - Max T. Rogers NMR Facility. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

  • Pochampalli, J., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. [Link]

  • Barim, E. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer.
  • Royal Society of Chemistry. (2019). Supporting Information: Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. [Link]

  • MDPI. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 16(6), 5055-5071. [Link]

  • PubChem. 5-Bromobenzofuran. [Link]

  • PubChem. 2-Benzoylbenzofuran. [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6289–6299. [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of novel 2-aroyl benzofuran-based hydroxamic acids as antimicrotubule agents. Molecules, 20(8), 14536-14557. [Link]

  • OpenOChem Learn. Ketones. [Link]

  • ResearchGate. SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. [Link]

Sources

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for 5-Bromo-2-(4-methoxybenzoyl)benzofuran Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Scientific Rationale Benzofuran derivatives represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

Benzofuran derivatives represent a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties, serving as critical scaffolds in drug discovery (e.g., amiodarone, benzbromarone)[1]. The compound 5-Bromo-2-(4-methoxybenzoyl)benzofuran is a highly functionalized intermediate presenting unique analytical challenges due to its rigid aromaticity, heavy halogenation, and specific hydrogen-bonding sites.

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to understand the fundamental physicochemical causality of the analyte:

  • High Lipophilicity: The brominated benzofuran core imparts significant hydrophobicity (estimated LogP > 4.5). Therefore, a high-density, end-capped C18 stationary phase is mandatory to achieve reproducible retention and prevent secondary interactions with residual silanols, which are notorious for causing peak tailing in halogenated aromatics[2].

  • Mobile Phase Dynamics: To elute this highly non-polar analyte within a practical runtime without sacrificing peak symmetry, a high organic modifier ratio is required. Acetonitrile is selected over methanol due to its lower viscosity and superior elution strength for π -electron-rich systems[3]. The addition of an acidic modifier (0.1% Formic Acid) suppresses the ionization of column silanols and maintains the methoxybenzoyl oxygen atoms in an optimal state for sharp elution.

  • Chromophoric Activity: The extended conjugation between the benzofuran ring and the benzoyl carbonyl group yields a strong UV chromophore, making UV detection at 254 nm highly sensitive and specific[1].

Method Development Logical Framework

The following diagram illustrates the logical progression from analyte profiling to a fully validated regulatory method.

Workflow N1 1. Target Analyte Profiling 5-Bromo-2-(4-methoxybenzoyl)benzofuran N2 2. Physicochemical Assessment High Lipophilicity, UV Active Core N1->N2 N3 3. Stationary Phase Selection End-capped C18 Column N2->N3 N4 4. Mobile Phase Optimization Isocratic ACN / 0.1% Formic Acid N3->N4 N5 5. Method Validation ICH Q2(R1) Parameters N4->N5 N6 6. Final Validated HPLC Protocol N5->N6

Logical workflow for HPLC-UV method development and validation of the benzofuran derivative.

Analyte-Stationary Phase Interaction Mechanism

Understanding why the analyte separates dictates the robustness of the method. The diagram below maps the specific functional groups of 5-Bromo-2-(4-methoxybenzoyl)benzofuran to their corresponding chromatographic interactions.

Mechanism Analyte Analyte: 5-Bromo-2-(4-methoxybenzoyl)benzofuran Core Brominated Benzofuran Core Analyte->Core SideChain 4-Methoxybenzoyl Moiety Analyte->SideChain Hydrophobic Strong Hydrophobic Retention (Van der Waals Forces) Core->Hydrophobic Polar Dipole & Hydrogen Bonding (Suppressed by Acidic Modifier) SideChain->Polar Stationary C18 Stationary Phase & Mobile Phase Hydrophobic->Stationary Polar->Stationary

Interaction mechanism between target analyte functional groups and the C18 stationary phase.

Experimental Protocols & Methodologies

Optimized Chromatographic Conditions

The method was optimized to ensure baseline resolution, excellent peak symmetry, and a runtime suitable for high-throughput analysis.

Table 1: Chromatographic Parameters and Causality

ParameterSpecificationCausality / Scientific Rationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)High carbon load for lipophilic retention; double end-capped to eliminate tailing[2].
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (75:25, v/v)ACN provides high elution strength; Formic acid suppresses silanol ionization[3].
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns to minimize band broadening.
Column Temp 30°CReduces mobile phase viscosity, improving mass transfer and lowering backpressure.
Detection UV at 254 nmTargets the conjugated π→π∗ transitions of the benzoyl-benzofuran system[1].
Injection Vol 10 µLPrevents column overloading while maintaining high signal-to-noise sensitivity.
Step-by-Step Preparation Protocol

To ensure a self-validating system , all standard and sample preparations must follow strict volumetric protocols to guarantee quantitative integrity.

Step 1: Preparation of Diluent Mix HPLC-grade Acetonitrile and Milli-Q Water in a 75:25 (v/v) ratio. Degas via ultrasonication for 5 minutes. Note: Matching the diluent to the mobile phase prevents solvent-mismatch peak distortion.

Step 2: Preparation of Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh 10.0 mg of 5-Bromo-2-(4-methoxybenzoyl)benzofuran reference standard on a calibrated microbalance.

  • Transfer quantitatively into a 10 mL Class-A volumetric flask.

  • Add 7 mL of diluent and sonicate for 10 minutes. Causality: Sonication is critical to disrupt the crystal lattice of this highly hydrophobic solid.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with diluent.

Step 3: Preparation of Working Solutions (Calibration Curve) Pipette appropriate volumes of the stock solution into separate 10 mL volumetric flasks to prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.

Step 4: Sample Preparation & Extraction

  • Weigh a sample portion equivalent to 10 mg of the active compound.

  • Extract with 10 mL of diluent using vortex mixing for 2 minutes, followed by sonication for 15 minutes.

  • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial. Causality: PTFE is required due to the high organic content (75% ACN); nylon or cellulose filters may degrade or bind the analyte.

System Suitability & Validation Data

Every protocol described herein acts as a self-validating system. An analytical sequence must begin with a System Suitability Test (SST) and include bracketing standards every 10 injections to verify continuous instrument performance.

Table 2: System Suitability Specifications (Self-Validating Criteria)

ParameterICH/USP Acceptance CriteriaObserved Value (Typical)
Retention Time ( Rt​ ) 5.5 - 6.5 min6.1 min
USP Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 30005400
%RSD of Peak Area (n=5) 2.0%0.45%

The method was fully validated according to ICH Q2(R1) guidelines, confirming its reliability for routine quality control and pharmacokinetic profiling.

Table 3: Method Validation Summary

Validation ParameterRange / ResultICH Q2(R1) Requirement
Linearity Range 5 - 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.45 µg/mLS/N 10
Accuracy (Spike Recovery) 99.1% - 101.4%98.0% - 102.0%
Method Precision (%RSD) 0.8% 2.0%

Conclusion

The developed isocratic RP-HPLC method provides a rapid, highly specific, and self-validating approach for the quantification of 5-Bromo-2-(4-methoxybenzoyl)benzofuran. By grounding the chromatographic parameters in the physicochemical realities of the analyte—specifically utilizing an end-capped C18 column and an acidified high-organic mobile phase—the method overcomes the inherent challenges of lipophilic halogenated heterocycles, ensuring robust performance suitable for rigorous drug development environments.

References

  • Durgavale, M.B., & Rokade, M.D. (2016). Analytical Method Development and Validation for Assay of Benzbromarone Drug of Uricosuric Agent Category. Research Trend. 2

  • Eldin, A.B., et al. (2021). Development and greenness assessment of a stability-indicating HPLC-DAD method for simultaneous determination of allopurinol and benzbromarone. Taylor & Francis / ResearchGate. 3

  • BenchChem Application Notes. (2025). Analysis of Benzofuran Derivatives by HPLC-UV/MS. BenchChem. 1

Sources

Application

Application Note: 5-Bromo-2-(4-methoxybenzoyl)benzofuran as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Structural Rationale In conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the benzofuran ring system serves as a "privileged scaffold," frequently appearing in FDA-approved therapeutics and advanced clinical candidates. Specifically, 5-Bromo-2-(4-methoxybenzoyl)benzofuran has emerged as a highly versatile chemical intermediate. Its structural architecture is purposefully designed for divergent late-stage functionalization (LSF) and targeted biological interaction[1].

The strategic value of this intermediate lies in two distinct structural domains:

  • The C-2 (4-Methoxybenzoyl) Group: This moiety provides a rigidified, electron-rich aromatic system. The carbonyl oxygen and the methoxy group act as critical hydrogen-bond acceptors, enabling precise docking into the hydrophobic pockets of target enzymes (such as ACSL4 or tubulin).

  • The C-5 Bromine Atom: The C(sp2)-Br bond is highly orthogonal to the rest of the molecule's reactivity. It serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig), allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries without needing to execute de novo syntheses of the heterocyclic core[2][3].

Mechanistic Applications in Therapeutics

Targeting Ferroptosis via ACSL4 Inhibition

Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a critical biomarker and executioner in the ferroptosis signaling pathway. It dictates the enrichment of cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), which subsequently undergo lethal lipid peroxidation. Derivatives of 5-bromo-2-aroylbenzofuran have been identified as potent, selective ACSL4 inhibitors capable of halting ferroptotic cell death[3].

Ferroptosis AA Arachidonic Acid (PUFA) ACSL4 ACSL4 Enzyme AA->ACSL4 Substrate PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA Activation LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 PUFA_PL PUFA-Phospholipids LPCAT3->PUFA_PL Incorporation LOX Lipoxygenases (LOX) PUFA_PL->LOX Lipid_Peroxides Lipid Peroxides LOX->Lipid_Peroxides Oxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxides->Ferroptosis Accumulation Inhibitor Benzofuran Derivative (ACSL4 Inhibitor) Inhibitor->ACSL4 Inhibits

Fig 1. ACSL4-mediated ferroptosis pathway and targeted inhibition by benzofuran derivatives.

Microtubule Destabilization (Anticancer Agents)

Beyond ferroptosis, derivatizing the C-5 position with acrylate or acrylamide groups yields potent antimicrotubule agents. These compounds mimic the binding profile of Combretastatin A-4 (CA-4), binding to the colchicine site of tubulin and inhibiting rapid cancer cell proliferation[2].

Divergent Synthetic Workflows & Protocols

To maximize the utility of 5-Bromo-2-(4-methoxybenzoyl)benzofuran, researchers rely on divergent palladium-catalyzed functionalizations.

Synthesis Intermediate 5-Bromo-2-(4-methoxybenzoyl) benzofuran Suzuki Suzuki-Miyaura Cross-Coupling (Pd cat., Aryl Boronic Acid) Intermediate->Suzuki Heck Heck Olefination (Pd cat., Acrylate) Intermediate->Heck Aryl_Deriv 5-Aryl Derivatives (ACSL4 Inhibitors) Suzuki->Aryl_Deriv Acrylate_Deriv 5-Acrylate Derivatives (Antimicrotubule Agents) Heck->Acrylate_Deriv

Fig 2. Divergent synthetic workflows utilizing the C-5 bromine for Pd-catalyzed LSF.

Protocol A: Suzuki-Miyaura Cross-Coupling at C-5

Objective: Introduce aryl/heteroaryl groups to explore the hydrophobic binding pocket of ACSL4. Causality & Design: The selection of Pd(dppf)Cl2​ is deliberate. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting when coupling sterically demanding ortho-substituted aryl boronic acids to the rigid benzofuran core. Potassium carbonate ( K2​CO3​ ) is utilized to quaternize the boron atom, increasing its nucleophilicity for the transmetalation step[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge 5-Bromo-2-(4-methoxybenzoyl)benzofuran (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl2​ (0.05 mmol, 5 mol%), and anhydrous K2​CO3​ (2.5 mmol, 2.5 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure strict oxygen exclusion.

  • Solvent Addition: Via syringe, add 10 mL of a degassed solvent mixture of 1,4-dioxane/ H2​O (4:1 v/v).

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in an oil bath at 90 °C for 8–12 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Workup: Upon consumption of the starting material, cool the mixture to ambient temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black.

  • Isolation: Wash the filtrate with deionized water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Protocol B: Heck Olefination for Acrylate Derivatization

Objective: Synthesize 5-acrylate derivatives as precursors to hydroxamic acids for tubulin inhibition. Causality & Design: P(o-tolyl)3​ is employed over standard triphenylphosphine. Its increased steric bulk promotes the dissociation of the ligand from the palladium center, generating the highly active 14-electron Pd(0) species required for efficient oxidative addition into the robust C(sp2)-Br bond. Triethylamine ( Et3​N ) serves a dual purpose: acting as the base to neutralize the generated HBr and as a mild reducing agent to generate the active Pd(0) catalyst from Pd(OAc)2​ [2].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure tube, combine 5-Bromo-2-(4-methoxybenzoyl)benzofuran (1.0 mmol, 1.0 equiv), tert-butyl acrylate (2.0 mmol, 2.0 equiv), Pd(OAc)2​ (0.05 mmol, 5 mol%), P(o-tolyl)3​ (0.10 mmol, 10 mol%), and Et3​N (3.0 mmol, 3.0 equiv) in 5 mL of anhydrous DMF.

  • Degassing: Submerge the solution in an ultrasonic bath while bubbling Argon through the liquid via a long needle for 10 minutes.

  • Reaction: Seal the tube tightly. Stir the mixture at 100 °C for 16 hours.

  • Workup: Cool to room temperature and quench with 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3 x 15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL) to efficiently partition the DMF into the aqueous phase.

  • Isolation: Dry over MgSO4​ , concentrate, and purify via silica gel chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure tert-butyl acrylate derivative.

Quantitative Structure-Activity Relationship (QSAR) Data

The functionalization of the C-5 position of the 2-(4-methoxybenzoyl)benzofuran core drastically alters its biological target profile. The table below summarizes the quantitative pharmacological evaluation of various derivatives synthesized from this intermediate.

Derivative Functionalization (C-5)Target Enzyme / PathwayIC₅₀ (µM)Biological EffectSource
Bromine (Unmodified Intermediate) ACSL40.33Antiferroptotic[3]
Methyl Substitution ACSL40.15Antiferroptotic[3]
Phenyl Substitution ACSL40.60Antiferroptotic[3]
Furan-3-yl Substitution ACSL42.60Antiferroptotic[3]
Tert-butyl acrylate Tubulin Polymerization> 10.0Weak Antiproliferative[2]
N-hydroxyacrylamide Tubulin Polymerization0.04 - 0.12Potent Antiproliferative[2]

Note: Data demonstrates that while small hydrophobic groups at C-5 optimize ACSL4 inhibition, extending the C-5 position with hydrogen-bonding capable acrylamides shifts the molecule's affinity toward the colchicine binding site of tubulin.

References

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents.National Center for Biotechnology Information (PMC).
  • Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties.Journal of Medicinal Chemistry - ACS Publications.
  • 2-Bromo-5-hydroxybenzonitrile Technical Guide.Benchchem.

Sources

Method

in vivo testing protocols for brominated benzofuran derivatives

Application Note & Protocol Guide: In Vivo Pharmacological and Toxicological Profiling of Brominated Benzofuran Derivatives Executive Summary Brominated benzofuran derivatives represent a highly privileged, yet pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: In Vivo Pharmacological and Toxicological Profiling of Brominated Benzofuran Derivatives

Executive Summary

Brominated benzofuran derivatives represent a highly privileged, yet pharmacologically complex, scaffold in drug development. Classic examples like the antiarrhythmic amiodarone (iodinated) and the uricosuric benzbromarone (brominated) demonstrate exceptional clinical efficacy but are severely limited by off-target toxicities, most notably mitochondrial hepatotoxicity and thyroid disruption[1][2]. As a Senior Application Scientist, I have designed this guide to address the "double-edged sword" of halogenated benzofurans. The protocols detailed herein move beyond standard screening; they are engineered to explicitly track lipophilic accumulation, validate multichannel efficacy, and rigorously interrogate mitochondrial integrity in vivo.

Mechanistic Rationale: The Causality of Benzofuran Pharmacology

Before executing in vivo models, it is critical to understand the biophysical causality driving both the efficacy and toxicity of these compounds.

The Role of Halogenation: The addition of bromine (or iodine) to the benzofuran ring drastically increases the molecule's lipophilicity (LogP).

  • Efficacy: High lipophilicity enhances membrane permeability, allowing the drug to effectively interact with transmembrane ion channels (e.g., IKr​ , IKs​ , ICa​ ) and nuclear receptors (e.g., thyroid hormone receptors), which is the foundation of their potent antiarrhythmic and anti-cancer properties[3][4].

  • Toxicity: This same lipophilicity causes the drug to partition into lipid bilayers and accumulate in lipid-rich tissues (liver, adipose, thyroid). Within hepatocytes, brominated benzofurans accumulate in mitochondria, where they act as protonophores. They uncouple oxidative phosphorylation, inhibit mitochondrial β -oxidation, and trigger reactive oxygen species (ROS) production, culminating in hepatocellular apoptosis and necrosis[5][6].

Understanding this causality dictates our in vivo workflow: we must simultaneously measure target engagement (efficacy) and mitochondrial respiration (toxicity).

Workflow Candidate Brominated Benzofuran Candidate PK PK Profiling (Tissue Distribution) Candidate->PK PD PD Efficacy (Antiarrhythmic Model) Candidate->PD Tox Toxicity Screening (Hepatic & Thyroid) Candidate->Tox Lead Lead Optimization (Mitigate Toxicity) PK->Lead Half-life Data PD->Lead Efficacy Validated Mito Mitochondrial Dysfunction Assay Tox->Mito If ALT/AST Elevated Mito->Lead SAR Feedback

Workflow for in vivo profiling of brominated benzofurans, balancing efficacy and toxicity.

Pharmacokinetic (PK) & Tissue Distribution Protocol

Because brominated benzofurans exhibit prolonged half-lives and extensive tissue trapping, standard plasma PK is insufficient. This protocol emphasizes tissue extraction.

Objective: Quantify the partitioning coefficient between plasma, liver, and thyroid tissue. Model: Male Sprague-Dawley Rats (200-250g).

Step-by-Step Methodology:

  • Dosing Formulation: Due to poor aqueous solubility, formulate the brominated benzofuran in 5% DMSO / 10% Tween-80 / 85% Saline. Note: Avoid Polysorbate 80 (Tween-80) in high concentrations for IV administration, as it independently induces acute hepatotoxicity mimicking amiodarone toxicity[7][8].

  • Administration: Administer a single oral (PO) dose of 30 mg/kg or an intravenous (IV) dose of 5 mg/kg.

  • Sampling Cascade:

    • Plasma: Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose.

    • Tissue: Euthanize cohorts (n=4 per timepoint) at 2, 8, and 24 hours. Harvest liver, heart, and thyroid gland.

  • Tissue Homogenization & Extraction: Homogenize tissues in a 1:3 ratio of ice-cold PBS. Perform liquid-liquid extraction using ethyl acetate to efficiently extract the highly lipophilic parent compound and its dealkylated metabolites.

  • LC-MS/MS Analysis: Quantify using a C18 column with a gradient mobile phase (Acetonitrile/Water with 0.1% Formic Acid). Calculate the Tissue-to-Plasma ( Kp​ ) ratio. A liver Kp​>10 indicates significant hepatic trapping, a red flag for potential hepatotoxicity.

Pharmacodynamic (PD) Protocol: Antiarrhythmic Efficacy

Brominated benzofurans (e.g., KB130015) are often developed as Class III antiarrhythmics or thyroid receptor antagonists[3]. We utilize an ischemia-reperfusion (I/R) model to validate efficacy.

Objective: Evaluate the suppression of ventricular arrhythmias and prolongation of action potential duration. Model: Anesthetized Wistar Rats.

Step-by-Step Methodology:

  • Preparation: Anesthetize rats with Sodium Pentobarbital (60 mg/kg IP). Intubate and ventilate with room air.

  • Hemodynamic Monitoring: Insert a catheter into the right carotid artery to monitor blood pressure. Attach subcutaneous needle electrodes for continuous Lead II ECG recording.

  • Pre-treatment: Administer the benzofuran derivative (e.g., 10 mg/kg IV) 15 minutes prior to ischemia[4].

  • Ischemia-Reperfusion: Perform a left thoracotomy. Isolate the left anterior descending (LAD) coronary artery and occlude it using a silk suture with a snare for exactly 5 minutes (Ischemia), followed by release for 10 minutes (Reperfusion).

  • Arrhythmia Scoring: Quantify the incidence and duration of Premature Ventricular Contractions (PVCs), Ventricular Tachycardia (VT), and Ventricular Fibrillation (VF) during the reperfusion phase. Effective derivatives will significantly reduce the incidence of VF and prolong the QT interval without inducing reverse rate dependency[3].

Toxicological Profiling: Hepatotoxicity & Mitochondrial Dysfunction

The primary failure point for benzofuran derivatives is idiosyncratic or dose-dependent liver injury, driven by CYP2C9 metabolism and direct mitochondrial uncoupling[1][5].

Objective: Identify sub-clinical mitochondrial toxicity before overt hepatic necrosis occurs. Model: 14-Day Repeat-Dose Toxicity in Mice (C57BL/6).

Step-by-Step Methodology:

  • Chronic Dosing: Administer the candidate compound daily (PO) at 10, 30, and 100 mg/kg for 14 days.

  • Biomarker Analysis (Day 15): Collect serum. Measure standard AST/ALT, but crucially, measure Glutamate Dehydrogenase (GLDH) . GLDH is a mitochondria-specific enzyme; its elevation in serum is a direct, early biomarker of benzofuran-induced mitochondrial rupture.

  • Hepatic Mitochondrial Isolation: Excise the liver immediately post-euthanasia. Homogenize in isolation buffer (250 mM sucrose, 10 mM Tris, 1 mM EGTA, pH 7.4). Isolate mitochondria via differential centrifugation (10,000 x g).

  • Respirometry (State 3 Oxidation): Suspend isolated mitochondria in a respirometer chamber. Add glutamate/malate as substrates. Add ADP to stimulate State 3 respiration. Brominated benzofurans will typically decrease State 3 oxidation and lower the respiratory control ratio (RCR)[5].

  • β -Oxidation Assay: Measure the production of 14C -labeled acid-soluble products from [1−14C] palmitic acid. A reduction of >50% indicates severe impairment of lipid metabolism, a hallmark of benzbromarone/amiodarone toxicity[5].

Mechanism Drug Brominated Benzofuran (Highly Lipophilic) CYP CYP450 (e.g., CYP2C9) Metabolism Drug->CYP Mito Mitochondrial Accumulation Drug->Mito Direct Membrane Interactions CYP->Mito Reactive Metabolites BetaOx Inhibition of β-Oxidation Mito->BetaOx Uncouple Uncoupling of Oxidative Phosphorylation Mito->Uncouple ROS ROS Generation & Cytochrome c Release BetaOx->ROS Uncouple->ROS Apoptosis Hepatocellular Apoptosis/Necrosis ROS->Apoptosis

Mitochondrial hepatotoxicity pathway induced by lipophilic brominated benzofuran derivatives.

Quantitative Data Presentation

Table 1: Comparative In Vivo PK/PD Parameters of Benzofuran Derivatives

Compound ClassLogP (Est.)Liver-to-Plasma Ratio ( Kp​ )Antiarrhythmic Efficacy (VF Reduction)Target Receptors / Channels
Amiodarone (Iodinated)7.2> 25.085% IKr​ , IKs​ , ICa​ , Thyroid (TR α / β )
Benzbromarone (Brominated)5.8> 15.0N/A (Uricosuric)URAT1, CYP2C9 (Metabolism)
KB130015 (Novel Analog)6.1~ 8.570%TR α1 ( IC50​ 2.2 μ M), TR β1
SSR149744C (Non-halogenated)4.5< 5.090% IKr​ , IKs​ , IK(ACh)​ ( IC50​ 0.09 μ M)

Table 2: Hepatotoxicity Biomarkers (14-Day Murine Model)

Treatment Group (100 mg/kg)Serum ALT (U/L)Serum GLDH (U/L)Mitochondrial State 3 Respiration β -Oxidation Inhibition
Vehicle Control 35 ± 54 ± 1100% (Baseline)0%
Benzofuran (Unsubstituted) 40 ± 65 ± 295% of Baseline< 5%
Benzbromarone 180 ± 2545 ± 842% of Baseline58%
Amiodarone 210 ± 3060 ± 1229% of Baseline71%

Data synthesized from established mitochondrial respirometry and in vivo efficacy studies[3][4][5]. Unsubstituted benzofurans lack the lipophilicity required for severe mitochondrial trapping, whereas brominated/iodinated analogs exhibit profound toxicity.

References

  • Benzbromarone - LiverTox - NCBI Bookshelf. National Institute of Diabetes and Digestive and Kidney Diseases. Available at:[Link][1]

  • Mechanisms of Benzarone and Benzbromarone-Induced Hepatic Toxicity. Hepatology, PubMed. Available at:[Link][5]

  • Amiodarone - LiverTox - NCBI Bookshelf. National Institute of Diabetes and Digestive and Kidney Diseases. Available at:[Link][2]

  • Acute liver failure after administration of amiodarone. Folia Cardiologica, Via Medica Journals. Available at:[Link][7]

  • Acute Hepatotoxicity of Intravenous Amiodarone: Case Report and Review of the Literature. Case Reports in Gastrointestinal Medicine, PubMed Central. Available at:[Link][8]

  • Synthesis and Preliminary Characterization of a Novel Antiarrhythmic Compound (KB130015) with an Improved Toxicity Profile Compared with Amiodarone. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][3]

  • In Vivo and in Vitro Antiarrhythmic Effects of SSR149744C in Animal Models of Atrial Fibrillation and Ventricular Arrhythmias. Circulation, PubMed. Available at:[Link][4]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways of 5-Bromo-2-(4-methoxybenzoyl)benzofuran

Executive Summary The structural elucidation of halogenated, methoxy-substituted aroylbenzofurans is a critical analytical requirement in modern drug development, as this pharmacophore is prevalent in various therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated, methoxy-substituted aroylbenzofurans is a critical analytical requirement in modern drug development, as this pharmacophore is prevalent in various therapeutic agents (e.g., amiodarone analogs). 5-Bromo-2-(4-methoxybenzoyl)benzofuran (C₁₆H₁₁BrO₃) presents a highly diagnostic gas-phase fragmentation profile under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

This application note details the mechanistic causality behind its fragmentation pathways, providing a self-validating analytical protocol and high-resolution mass spectrometry (HRMS) data to ensure unambiguous structural characterization.

Mechanistic Principles of Fragmentation

To avoid merely listing fragment ions, it is essential to understand the causality behind the gas-phase behavior of this molecule. The fragmentation of 5-Bromo-2-(4-methoxybenzoyl)benzofuran is governed by three distinct chemical phenomena:

Competitive Hydrogen Rearrangements (Alpha-Cleavages)

In positive ESI mode, the highly basic bridging carbonyl oxygen acts as the primary site of protonation, yielding the even-electron precursor ion[M+H]⁺ at m/z 331.0 / 333.0 (reflecting the 1:1 natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Upon collisional activation, the molecule undergoes two competitive charge-directed alpha-cleavages [1]:

  • Pathway A (Formation of m/z 135): The ionizing proton migrates to the benzofuran ring, allowing it to depart as a neutral 5-bromobenzofuran molecule (196/198 Da). The charge is retained on the aroyl moiety, yielding the highly stable 4-methoxybenzoyl cation (m/z 135.04).

  • Pathway B (Formation of m/z 223/225): Conversely, the proton can migrate to the ipso-position of the methoxyphenyl ring. This triggers the expulsion of neutral anisole (108 Da), leaving the charge on the 5-bromobenzofuran-2-carbonyl cation (m/z 222.94 / 224.94). The preservation of the 1:1 bromine isotopic doublet in this fragment serves as a built-in diagnostic tracer for the benzofuran core.

Radical Eliminations and the Even-Electron Rule Violation

A hallmark of methoxyaromatic compounds in tandem mass spectrometry is the loss of a methyl radical (•CH₃, 15 Da) [2]. When the even-electron 4-methoxybenzoyl cation (m/z 135) undergoes CID at higher collision energies, it loses •CH₃ to form an odd-electron radical cation at m/z 120.02. While this explicitly violates the "even-electron rule," the pathway is thermodynamically driven by the formation of a highly resonance-stabilized quinoid radical cation.

Sequential Neutral Losses

Both primary acylium ions undergo subsequent neutral losses of carbon monoxide (CO, 28 Da). The m/z 135 ion yields the 4-methoxyphenyl cation (m/z 107.05), while the m/z 223/225 ion yields the 5-bromobenzofuran-2-yl cation (m/z 194.94 / 196.94). The latter can further expel a bromine radical (•Br, 79/81 Da) to form a benzofuran-2-yl radical cation at m/z 116.03.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following LC-MS/MS methodology incorporates real-time system validation steps.

Sample Preparation & Chromatographic Separation
  • Stock Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid .

    • Causality: Formic acid is strictly required to act as an abundant proton source, ensuring maximum yield of the protonated carbonyl [M+H]⁺ precursor.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase UHPLC column (2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes to desalt the sample and prevent ESI ion suppression.

High-Resolution MS/MS Acquisition
  • Pre-Acquisition Validation (Critical): Perform a full MS¹ scan (m/z 100–500). Self-Validation Check: You must verify the presence of the m/z 331.0 / 333.0 doublet at a strict 1:1 intensity ratio. If the ratio deviates by >10%, halt acquisition; this indicates co-eluting isobaric interferences or detector saturation.

  • Precursor Isolation: Isolate the ⁷⁹Br isotope (m/z 331.0) using a narrow quadrupole isolation window (1.0 m/z).

    • Causality: Isolating only the ⁷⁹Br isotope prevents the generation of complex, overlapping "chimeric" MS/MS spectra that occur when both isotopes are fragmented simultaneously.

  • Collisional Activation: Apply Normalized Collision Energy (NCE) in a stepped format (20%, 35%, 50%).

    • Causality: Stepped NCE ensures the simultaneous capture of low-energy primary acylium cleavages (m/z 135) and high-energy radical eliminations (m/z 120).

Workflow Prep Sample Prep (0.1% FA added) LC UHPLC (Desalting) Prep->LC ESI ESI(+) Source Protonation LC->ESI Validate Validation: Check 1:1 Br Ratio ESI->Validate Isolate Quad Isolation (m/z 331.0 only) Validate->Isolate CID Stepped CID (20/35/50 NCE) Isolate->CID

Figure 1: Self-validating LC-MS/MS workflow for precursor isolation and fragmentation.

Quantitative Data Summary

The following table summarizes the exact masses and structural assignments for the validated fragmentation pathways. Mass error tolerances should be kept within ± 5 ppm for HRMS instruments (e.g., Orbitrap or Q-TOF).

Precursor / FragmentExact m/z (⁷⁹Br / ⁸¹Br)FormulaStructural AssignmentDiagnostic Feature
Precursor Ion 330.9964 / 332.9944[C₁₆H₁₂BrO₃]⁺Protonated Precursor1:1 Isotopic Doublet
Acylium Ion 1 135.0441[C₈H₇O₂]⁺4-methoxybenzoyl cationBase peak, no Br isotope
Acylium Ion 2 222.9389 / 224.9369[C₉H₄BrO₂]⁺5-bromobenzofuran-2-carbonyl1:1 Isotopic Doublet
Secondary Frag 1a 120.0206[C₇H₄O₂]⁺•Demethylated benzoyl radicalEven-electron rule violation
Secondary Frag 1b 107.0491[C₇H₇O]⁺4-methoxyphenyl cationLoss of CO from m/z 135
Secondary Frag 2a 194.9440 / 196.9420[C₈H₄BrO]⁺5-bromobenzofuran-2-yl cationLoss of CO from m/z 223
Tertiary Frag 2b 116.0257[C₈H₄O]⁺•Benzofuran-2-yl radicalLoss of •Br from m/z 195

Pathway Visualization

The logical relationship between the precursor ion and its subsequent fragments is mapped below. Note the distinct divergence between the two hydrogen-rearrangement pathways.

Pathway Precursor [M+H]+ m/z 331 / 333 C16H12BrO3+ Acylium1 [4-methoxybenzoyl]+ m/z 135 C8H7O2+ Precursor->Acylium1 H-Rearrangement - C8H5BrO (196/198 Da) Acylium2 [5-bromobenzofuran-2-carbonyl]+ m/z 223 / 225 C9H4BrO2+ Precursor->Acylium2 H-Rearrangement - Anisole (108 Da) Frag1a [C7H4O2]+• m/z 120 Acylium1->Frag1a - •CH3 (15 Da) Frag1b [C7H7O]+ m/z 107 Acylium1->Frag1b - CO (28 Da) Frag2a [5-bromobenzofuran-2-yl]+ m/z 195 / 197 C8H4BrO+ Acylium2->Frag2a - CO (28 Da) Frag2b [Benzofuran-2-yl]+• m/z 116 C8H4O+• Frag2a->Frag2b - •Br (79/81 Da)

Figure 2: ESI-CID-MS/MS fragmentation network of 5-Bromo-2-(4-methoxybenzoyl)benzofuran.

References

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816. URL:[Link]

  • Robichaud, D. J., et al. (2022). "Probing the Pyrolysis of Guaiacol and Dimethoxybenzenes Using Collision-Induced Dissociation Charge-Remote Fragmentation Mass Spectrometry." The Journal of Physical Chemistry A, 126(40), 7143-7154. URL:[Link]

Method

Advanced Formulation Strategies for 5-Bromo-2-(4-methoxybenzoyl)benzofuran (5-BMBF): Overcoming Solubility and Delivery Barriers

Document Type: Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Pharmacologists Compound: 5-Bromo-2-(4-methoxybenzoyl)benzofuran (5-BMBF) Executive Summary & Physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Pharmacologists Compound: 5-Bromo-2-(4-methoxybenzoyl)benzofuran (5-BMBF)

Executive Summary & Physicochemical Profiling

Benzofuran derivatives, particularly those bearing aroyl and halogen substitutions, represent a highly potent class of pharmacological agents often investigated for their tubulin-inhibitory and anti-proliferative properties [1]. However, the preclinical translation of 5-Bromo-2-(4-methoxybenzoyl)benzofuran (5-BMBF) is severely bottlenecked by its physicochemical profile. The presence of the rigid benzofuran core, combined with a highly lipophilic bromine atom at the C5 position and a 4-methoxybenzoyl moiety, renders 5-BMBF a classic Biopharmaceutics Classification System (BCS) Class II/IV molecule. It exhibits extremely poor aqueous solubility and high crystalline lattice energy.

To unlock the therapeutic potential of 5-BMBF, raw API suspension is insufficient. This application note details three field-proven, self-validating formulation strategies designed to bypass these physicochemical barriers: Polymeric Micelles for intravenous (IV) targeting, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes for rapid dissolution, and Solid Lipid Nanoparticles (SLNs) for enhanced oral bioavailability.

Formulation Strategy 1: Polymeric Micelles for Intravenous Delivery

Mechanistic Rationale

For systemic IV administration, especially in oncology, particulate formulations must evade the reticuloendothelial system (RES) and leverage the Enhanced Permeability and Retention (EPR) effect. We utilize an amphiphilic block copolymer, mPEG-b-PLA (methoxy poly(ethylene glycol)-b-poly(D,L-lactide)). The hydrophobic PLA core establishes strong π-π and hydrophobic interactions with the benzofuran ring of 5-BMBF, driving high encapsulation efficiency. Simultaneously, the hydrophilic PEG corona provides steric stabilization, preventing opsonization and aggregation in the bloodstream [2].

Protocol: Thin-Film Hydration Method

This protocol is designed to ensure a uniform molecular dispersion of the drug within the polymer matrix prior to aqueous self-assembly.

  • Co-dissolution: Dissolve 10 mg of 5-BMBF and 90 mg of mPEG-b-PLA (MW 2000-b-2000) in 5 mL of a co-solvent system (Dichloromethane:Methanol, 4:1 v/v) in a round-bottom flask. Causality: The mixed solvent ensures complete solvation of both the highly lipophilic drug (DCM) and the amphiphilic polymer (MeOH).

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (150 mbar) for 45 minutes until a thin, homogeneous lipid-polymer film forms on the flask wall.

  • Desiccation: Place the flask under a high vacuum overnight to remove trace residual organic solvents, which could destabilize the micelle core and cause premature drug precipitation.

  • Hydration & Self-Assembly: Hydrate the film with 10 mL of pre-warmed (60°C) Phosphate Buffered Saline (PBS, pH 7.4). Rotate at 150 rpm for 30 minutes. The thermal energy exceeds the glass transition temperature (Tg) of PLA, allowing the polymer chains to mobilize and self-assemble into core-shell micelles encapsulating 5-BMBF.

  • Size Reduction & Sterilization: Subject the dispersion to probe sonication (100W, 2 minutes, pulsed) in an ice bath. Filter the resulting clear, bluish opalescent dispersion through a 0.22 µm PES syringe filter to remove unencapsulated drug and sterilize the formulation.

MicelleWorkflow N1 5-BMBF + mPEG-b-PLA (Dissolved in DCM/MeOH) N2 Rotary Evaporation (Thin Lipid-Polymer Film) N1->N2 Solvent Removal N3 Aqueous Hydration (PBS pH 7.4, 60°C) N2->N3 Addition of Aqueous Phase N4 Self-Assembly (Hydrophobic Core / PEG Corona) N3->N4 Sonication & Extrusion N5 Intravenous Injection N4->N5 0.22 µm Filtration N6 EPR Effect (Tumor Accumulation) N5->N6 Prolonged Circulation

Workflow of 5-BMBF polymeric micelle assembly and EPR-mediated tumor targeting.

Formulation Strategy 2: HP-β-CD Inclusion Complexes

Mechanistic Rationale

To overcome the high crystalline lattice energy of 5-BMBF, we utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin torus acts as a "micro-solvent" for the lipophilic benzofuran core and the brominated aromatic ring. This host-guest complexation disrupts the intermolecular forces of the raw API, converting it into an amorphous, thermodynamically soluble state without altering its chemical structure [3].

Protocol: Solvent Evaporation / Co-precipitation
  • Host Preparation: Dissolve HP-β-CD in ultra-pure water to create a 20% w/v solution.

  • Guest Addition: Dissolve 5-BMBF in absolute ethanol (5 mg/mL). Add the 5-BMBF solution dropwise into the HP-β-CD solution under continuous magnetic stirring at a 1:1 or 1:2 molar ratio.

  • Equilibration: Stir the mixture at room temperature for 48 hours. Causality: Inclusion complexation is a thermodynamically driven equilibrium process; sufficient time is required for the drug molecules to displace water molecules inside the cyclodextrin cavity.

  • Solvent Removal: Evaporate the ethanol under a gentle stream of nitrogen.

  • Lyophilization: Freeze the aqueous solution at -80°C, followed by lyophilization for 48 hours.

  • Self-Validation: Analyze the resulting white powder via Differential Scanning Calorimetry (DSC). The disappearance of the sharp endothermic melting peak of pure 5-BMBF confirms successful amorphous inclusion within the HP-β-CD cavity.

Cyclodextrin N1 Aqueous HP-β-CD (Hydrophilic Exterior) N3 Co-precipitation / Stirring (48h Equilibrium) N1->N3 N2 5-BMBF in Ethanol (Lipophilic Drug) N2->N3 N4 Host-Guest Interaction (Benzofuran in Cavity) N3->N4 Thermodynamic Drive N5 Lyophilization (Solid Inclusion Complex) N4->N5 Water Removal

Thermodynamic pathway of 5-BMBF and HP-β-CD host-guest inclusion complexation.

Formulation Strategy 3: Solid Lipid Nanoparticles (SLNs) for Oral Delivery

Mechanistic Rationale

Oral administration of lipophilic benzofurans often suffers from severe first-pass hepatic metabolism and high food-effect variability[4]. SLNs address this by encapsulating 5-BMBF within a solid lipid matrix (e.g., Compritol 888 ATO). Upon intestinal absorption, the lipid nanoparticles stimulate chylomicron formation, promoting lymphatic uptake and effectively bypassing the hepatic portal vein.

Protocol: Hot High-Pressure Homogenization
  • Lipid Melt: Heat 500 mg of Compritol 888 ATO to 85°C (10°C above its melting point). Dissolve 50 mg of 5-BMBF completely into the molten lipid. Causality: Compritol is chosen because its complex mixture of mono-, di-, and triglycerides creates an imperfect crystal lattice, preventing drug expulsion during long-term storage.

  • Aqueous Phase Preparation: In a separate beaker, dissolve 1.5% w/v Poloxamer 188 and 0.5% w/v Tween 80 in ultra-pure water and heat to 85°C.

  • Pre-emulsion: Add the hot aqueous phase to the lipid melt under high-speed shear mixing (Ultra-Turrax, 10,000 rpm) for 5 minutes to form a coarse oil-in-water (O/W) pre-emulsion.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles. Causality: High shear and cavitation forces at elevated temperatures break the lipid droplets down to the nanometer scale.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath to 4°C. The lipid droplets crystallize, trapping 5-BMBF within the solid lipid nanoparticle matrix.

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters of the three 5-BMBF formulations based on established benchmarks for benzofuran-derivative nanocarriers.

Formulation TypePrimary RouteParticle Size (Z-ave)Polydispersity Index (PDI)Encapsulation Efficiency (%)Solubility Enhancement
mPEG-b-PLA Micelles Intravenous (IV)25 - 45 nm< 0.1585 - 92%> 5,000-fold
HP-β-CD Complex Oral / IV / Sub-QN/A (Molecular)N/A> 98% (Complexation)> 10,000-fold
Compritol SLNs Oral (PO)120 - 180 nm< 0.2575 - 85%Formulation Dependent

Note: Particle size and PDI should be validated post-production using Dynamic Light Scattering (DLS), ensuring PDI remains below 0.3 to guarantee colloidal stability.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. MDPI. Available at:[Link]

  • Supramolecular assemblies of citalopram and escitalopram in β-cyclodextrin dimeric cavity: Crystallographic and theoretical insights. Carbohydrate Polymers / DOI. Available at:[Link]

  • Reduced Food-Effect on Intestinal Absorption of Dronedarone by Self-microemulsifying Drug Delivery System (SMEDDS). J-Stage. Available at:[Link]

Application

Scaling Up the Synthesis of 5-Bromo-2-(4-methoxybenzoyl)benzofuran: An Application Note and Protocol

Introduction 5-Bromo-2-(4-methoxybenzoyl)benzofuran is a key heterocyclic ketone that serves as a versatile intermediate in the synthesis of various biologically active molecules and functional materials. The benzofuran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-2-(4-methoxybenzoyl)benzofuran is a key heterocyclic ketone that serves as a versatile intermediate in the synthesis of various biologically active molecules and functional materials. The benzofuran core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound, featuring a bromine atom for further functionalization and a methoxybenzoyl group, makes it a valuable building block for drug discovery and development.[1][2][3] This application note provides a detailed guide for the synthesis of 5-Bromo-2-(4-methoxybenzoyl)benzofuran, with a focus on scaling up the process from laboratory to pilot-plant scale. We will delve into the underlying chemical principles, provide a step-by-step protocol, and address the critical considerations for a safe, efficient, and reproducible large-scale synthesis.

Chemical Principles and Reaction Mechanism

The synthesis of 5-Bromo-2-(4-methoxybenzoyl)benzofuran is primarily achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the acylation of an aromatic ring, in this case, the 5-bromobenzofuran nucleus, with an acylating agent, 4-methoxybenzoyl chloride (also known as anisoyl chloride), in the presence of a Lewis acid catalyst.[4]

The most commonly employed Lewis acid for this transformation is anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction between 4-methoxybenzoyl chloride and aluminum chloride. The electron-rich benzofuran ring then attacks the acylium ion, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the benzofuran ring, yielding the desired 2-aroylbenzofuran product.[4] The acylation is generally regioselective for the C2 position of the benzofuran ring due to the electronic activation provided by the ring oxygen.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5-Bromo-2-(4-methoxybenzoyl)benzofuran.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 5-Bromobenzofuran D Friedel-Crafts Acylation in Anhydrous Dichloromethane A->D B 4-Methoxybenzoyl Chloride B->D C Anhydrous Aluminum Chloride C->D E Quenching with HCl/Ice D->E Reaction Mixture F Solvent Extraction E->F G Washing & Drying F->G H Crude Product G->H I Recrystallization or Column Chromatography H->I J Pure 5-Bromo-2-(4-methoxybenzoyl)benzofuran I->J

Caption: A streamlined workflow for the synthesis of the target compound.

Detailed Experimental Protocols

This section provides a detailed protocol for the synthesis of 5-Bromo-2-(4-methoxybenzoyl)benzofuran, suitable for a laboratory setting, followed by considerations for scaling up the process.

Laboratory-Scale Synthesis (1-10 g)

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesPurity
5-Bromobenzofuran197.035.0 g25.4 mmol>97%
4-Methoxybenzoyl chloride170.594.76 g27.9 mmol>98%
Anhydrous Aluminum Chloride133.344.06 g30.5 mmol>99%
Dichloromethane (DCM), anhydrous84.93100 mL->99.8%
Hydrochloric Acid (HCl), conc.36.46~20 mL-37%
Deionized Water18.02As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine (Saturated NaCl Solution)-As needed--
Anhydrous Magnesium Sulfate120.37As needed--

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (4.06 g, 30.5 mmol) and anhydrous dichloromethane (50 mL). Stir the suspension and cool the flask to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: In a separate dry flask, dissolve 4-methoxybenzoyl chloride (4.76 g, 27.9 mmol) in anhydrous dichloromethane (25 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature below 10 °C.

  • Addition of Substrate: After the addition of the acyl chloride is complete, dissolve 5-bromobenzofuran (5.0 g, 25.4 mmol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains between 0-5 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Quenching: Upon completion, cool the reaction mixture back to 0-5 °C with an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid (~20 mL). Caution: This is an exothermic process, and HCl gas will be evolved. Perform this step in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 5-Bromo-2-(4-methoxybenzoyl)benzofuran.

Scale-Up Considerations (100 g - 1 kg)

Scaling up the synthesis from the laboratory to a pilot-plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Considerations for Scale-Up:

ParameterLaboratory ScalePilot-Plant ScaleRationale and Mitigation
Heat Management Ice bath is sufficient to control exotherm.Requires a jacketed reactor with a reliable cooling system.The Friedel-Crafts acylation is highly exothermic. Inadequate heat removal can lead to runaway reactions. A robust cooling system is essential to maintain the desired reaction temperature.
Reagent Addition Dropwise addition via a dropping funnel.Controlled addition via a metering pump or a pressure-equalizing dropping funnel.Slow and controlled addition of the acyl chloride and substrate is crucial to manage the exotherm and prevent localized overheating.
Mixing Magnetic stirrer.Overhead mechanical stirrer with appropriate impeller design.Efficient mixing is vital to ensure uniform temperature distribution and prevent the settling of the aluminum chloride slurry.
Quenching Slow addition of the reaction mixture to an ice/acid mixture.Reverse addition: slowly adding the quenching solution to the cooled reaction mixture or using a quench tank.The quenching process is highly exothermic and releases HCl gas. A controlled reverse addition or a dedicated quench vessel with efficient cooling and off-gas scrubbing is necessary for safety.
Work-up and Extraction Separatory funnel.Jacketed reactor with a bottom outlet valve for phase separation or a liquid-liquid extractor.Handling large volumes of solvents requires appropriate equipment for safe and efficient phase separation.
Solvent Handling Standard laboratory practices.Closed systems for solvent transfer to minimize exposure and emissions.Dichloromethane is a volatile and regulated solvent. Closed handling systems are necessary to reduce operator exposure and environmental impact.
Product Isolation Rotary evaporator and lab-scale filtration.Large-scale rotary evaporator, Nutsche filter, or centrifuge.Efficient and safe isolation of the product from large volumes of solvent requires specialized equipment.

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • 5-Bromobenzofuran: Harmful if swallowed and may cause skin and eye irritation. It is also suspected of causing cancer.[5][6]

  • 4-Methoxybenzoyl chloride: Corrosive and causes severe skin burns and eye damage. It reacts violently with water.[1][2][7]

  • Anhydrous Aluminum Chloride: Reacts violently with water, releasing heat and HCl gas. It is corrosive and causes severe skin and eye burns.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling these chemicals.

Characterization of the Final Product

The identity and purity of the synthesized 5-Bromo-2-(4-methoxybenzoyl)benzofuran should be confirmed by standard analytical techniques.

  • Appearance: Expected to be an off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Conclusion

The synthesis of 5-Bromo-2-(4-methoxybenzoyl)benzofuran via Friedel-Crafts acylation is a robust and scalable process. By understanding the underlying chemical principles and carefully considering the safety and engineering aspects of scaling up, researchers and drug development professionals can efficiently produce this valuable intermediate for further synthetic applications. The detailed protocol and scale-up considerations provided in this application note serve as a comprehensive guide for the successful and safe execution of this synthesis.

References

  • Romagnoli, R., et al. (2008). Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. Letters in Drug Design & Discovery, 5(7), 483-492. Available at: [Link]

  • Gande, S., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 29(14), 3236. Available at: [Link]

  • Baraldi, P. G., et al. (2008). Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. Anti-Cancer Agents in Medicinal Chemistry, 8(7), 783-791. Available at: [Link]

  • Serafim, R. A., et al. (2025). Design, synthesis, and biological activity of 2-aroylbenzofuran-3-ols and 2-aroylbenzofuran derivatives: A new route towards hMAO-B inhibition. European Journal of Medicinal Chemistry, 285, 116207. Available at: [Link]

  • PubChem. (n.d.). 5-Bromobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 4-Methoxybenzoyl chloride Safety Data Sheet.
  • Gouthami, P., et al. (2018). Syntheses of 2-Aroyl Benzofurans through Cascade Annulation on Arynes. The Journal of Organic Chemistry, 83(6), 3325–3332. Available at: [Link]

  • Jun, J.-G., et al. (2016). Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 2028-2032. Available at: [Link]

  • Correa, C., et al. (2008). A New Synthetic Route of 2-Aroyl- and 2-Benzyl-Benzofurans and their Application in the Total Synthesis of a Metabolite Isolated from Dorstenia gigas. Australian Journal of Chemistry, 61(12), 991. Available at: [Link]

  • Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(6), 2695-2713. Available at: [Link]

  • Lee, U., et al. (2013). 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1059. Available at: [Link]

  • Kim, J. H., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(45), 29331-29335. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-Benzyl-5-bromo-3-[4-(N-t-butyl-3-azetidiomethoxy)-benzoyl]benzofuran. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Acylation with 4-Bromobenzoyl Chloride.
  • The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing 5-Bromo-2-(4-methoxybenzoyl)benzofuran Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 2-aroylbenzofurans, specifically 5-Bromo-2-(4-methoxybenzoyl)benzofuran, is most efficiently achieved via the Rap-Stoermer reaction [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-aroylbenzofurans, specifically 5-Bromo-2-(4-methoxybenzoyl)benzofuran, is most efficiently achieved via the Rap-Stoermer reaction [1]. This cascade process combines a nucleophilic substitution (O-alkylation) with an intramolecular Dieckmann-type aldol condensation and subsequent dehydration[2].

While the theoretical pathway is straightforward, researchers frequently encounter yield-limiting bottlenecks such as incomplete cyclization, substrate degradation, and competing side reactions. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.

Part 1: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive accumulation of an uncyclized intermediate and very little of the target benzofuran. Why is the reaction stalling? Causality: The Rap-Stoermer reaction is a two-stage process. The first step—phenoxide attack on the α -haloketone (2-bromo-4'-methoxyacetophenone) to form an ether intermediate—is kinetically rapid. However, the second step requires the base to deprotonate the newly formed methylene bridge to trigger the intramolecular aldol cyclization[1]. If your base is too weak (e.g., using weak carbonates at low temperatures), the thermodynamic barrier for enolate formation is not overcome, and the reaction stalls at the ether stage. Solution: You must increase the basicity or the thermal energy of the system. Transitioning from a heterogeneous K2​CO3​ /Acetone system to a homogeneous organic base like Triethylamine (TEA) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions at elevated temperatures (130 °C) drives the cyclization to completion, often exceeding 90% yield[3][4].

Q2: I used aqueous NaOH to ensure complete deprotonation of the 5-bromosalicylaldehyde, but my yield plummeted and I isolated highly polar side products. What happened? Causality: 5-Bromosalicylaldehyde lacks α -hydrogens. When exposed to strong aqueous bases like NaOH or KOH, it undergoes a Cannizzaro disproportionation reaction [5]. Instead of acting as a nucleophile for your haloketone, two molecules of the aldehyde react with each other to form 5-bromosalicylic acid and 5-bromosalicyl alcohol[6]. This entirely consumes your starting material. Solution: Strictly avoid strong aqueous bases. The Rap-Stoermer synthesis requires anhydrous conditions and milder bases. Use anhydrous K2​CO3​ in DMF, or preferably, organic amine bases (TEA, DABCO) which do not trigger the Cannizzaro disproportionation[4][7].

Q3: My 2-bromo-4'-methoxyacetophenone seems to be degrading into a complex mixture. How can I prevent this? Causality: α -Haloketones are highly susceptible to nucleophilic attack by hydroxide ions. If your solvents are wet, or if your inorganic base ( K2​CO3​ ) has absorbed atmospheric moisture, hydroxide ions are generated in situ. These ions hydrolyze the α -haloketone into an α -hydroxyketone (2-hydroxy-4'-methoxyacetophenone), permanently removing it from the catalytic cycle. Solution: Implement rigorous anhydrous techniques. Oven-dry your K2​CO3​ at 120 °C overnight before use, and utilize molecular sieves for your solvents. Alternatively, adopting a solvent-free methodology bypasses solvent-borne moisture entirely[3].

Part 2: Quantitative Data & Optimization

The following table synthesizes empirical data trends for the Rap-Stoermer condensation, demonstrating how the interplay of base, solvent, and temperature dictates the yield of the 2-aroylbenzofuran core.

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Primary Observation / Failure Mode
1NaOH (aq) (2.0)Ethanol804.0< 15%Massive substrate loss via Cannizzaro reaction[5].
2 K2​CO3​ (1.5)Acetone6012.045%Reaction stalls; uncyclized ether intermediate accumulates.
3 K2​CO3​ (1.5)DMF1004.082%Good yield, but requires tedious aqueous workup to remove DMF.
4DABCO (1.0)Solvent-FreeRT2.088%Excellent ambient condition method; DABCO acts as base/nucleophile[4].
5TEA (1.5)Solvent-Free1301.095%Optimal kinetic driving force; clean conversion, highly scalable[3].

Part 3: Standard Operating Procedure (SOP)

Optimized Solvent-Free Synthesis of 5-Bromo-2-(4-methoxybenzoyl)benzofuran This self-validating protocol utilizes Triethylamine (TEA) as a catalyst under solvent-free conditions to maximize atom economy and prevent hydrolysis/Cannizzaro side reactions[1].

Step 1: Reagent Preparation

  • In a dried, 50 mL heavy-walled glass pressure vessel (or sealed tube), add 5-bromosalicylaldehyde (1.0 mmol, 201.0 mg) and 2-bromo-4'-methoxyacetophenone (1.0 mmol, 229.1 mg).

  • Self-Validation Check: Ensure both powders are free-flowing. Clumping indicates moisture ingress, which will promote haloketone hydrolysis.

Step 2: Catalytic Condensation

  • Add Triethylamine (TEA) (1.5 mmol, 210 μ L) directly to the solid mixture.

  • Seal the vessel securely. Place the vessel in a pre-heated oil bath at 130 °C.

  • Stir the melting mixture vigorously for 60 minutes.

  • Mechanistic Note: The sealed environment prevents the volatilization of TEA, maintaining the necessary basicity to drive the intramolecular aldol condensation to completion[3].

Step 3: Quenching and Workup

  • Remove the vessel from the oil bath and allow it to cool to room temperature (the mixture will solidify).

  • Add 15 mL of ice-cold distilled water to the vessel and triturate the solid using a glass rod.

  • Self-Validation Check: A distinct, filterable precipitate should form immediately. If the mixture remains an oily emulsion, unreacted starting materials are present.

  • Filter the crude product under a vacuum, washing the filter cake with an additional 10 mL of cold water to remove residual TEA hydrobromide salts.

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol.

  • Dry the purified crystals under a high vacuum at 50 °C for 4 hours to afford pure 5-Bromo-2-(4-methoxybenzoyl)benzofuran.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the exact causality of the bond-forming events in the Rap-Stoermer reaction, highlighting the critical intermediate stages where the reaction can stall if conditions are sub-optimal.

MechanisticPathway A 5-Bromosalicylaldehyde + 2-Bromo-4'-methoxyacetophenone B Phenoxide Anion Formation (Base Deprotonation) A->B TEA / DABCO / K2CO3 C O-Alkylated Ether Intermediate (SN2 Substitution) B->C - HBr D Enolate Formation (Alpha-Carbon Deprotonation) C->D Base / Heat E Intramolecular Aldol Addition (Ring Closure) D->E Nucleophilic Attack on Aldehyde F Dehydration (-H2O) (Aromatization) E->F Base-Catalyzed Elimination G 5-Bromo-2-(4-methoxybenzoyl)benzofuran (Target Product) F->G Final Product

Mechanistic pathway of the Rap-Stoermer synthesis of 5-Bromo-2-(4-methoxybenzoyl)benzofuran.

References

  • Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlcrooUnTuXqRACVR0HQafDfFgDwPVeV5DSbRzE0t8EgixizgE_fGfnnkDWwF8JBmMKM4Xwd91qlHvid-fwqblWBGz-yLMywL-JSd15swKaDp2anD8ujJUOcFeigGIH9MFfx_di0vX1KG43G-mw84954s5Xfg2JR5gR0zozy92ukTm5D8q4EIu3gDou9HLSdDOQQLe5VCynjDjfUFtf6yhmqTKZ4P24_hW6vCywxXHPLEJod9gjH7WzU4tg3xi9rpMWuCogbQVxC3RQDuSRAa4D58KO0EH2X_hFT4ZsJ-BLOo4OL6BnhJIcKxhYR1e8A==]
  • Cannizzaro Reaction Mechanism. IIT Kanpur.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5X89URSGGkbDwTq1W180QxdwT9L4Qks70tP2oBd6RM-dSFXlVzwV2ql9r-XpG6i3UWoDNwRjMQi7xeDnlOJmWFDmuXOankIS6Rvmx7tyySBLmArOo2wl_ZVQmYrkJgcBOpXKiM4eOudXzVbPFYcKD6l0vyN-t3ksQThCKJN0CmTBy1PoLYTI4]
  • DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ2RZLqwAdyoGiw4yl0ULnTqjjLjZdS5ozzoFqIUekHoUN60Ge7VOmEU9_HtfAZZRRPNsgpUKJfOUlKwvQYkx2bA8YJOTZEXPZeTMGI5Glk3Ji4UjrPVMEc2RusPeymjWUXqcTonrJzrmA4M6jX96U4nXDQ1No_GiHimKkkYs-E9vWfiQyiT2Gg6kekGJFa4objObDTAfrKUEXMqdgZJIfORdPZCR1tEytqLG5oRY=]
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6e8ObL1UYK-kSMQpjLNVxIMh7ph50QYExgBw_n0clHzUP8kps8di1h8A45rZFRylJCJWxPSsS6qCxNhoFcUaE0mW-tmVA0Uzugu3M-T0e-xW5rcbDT_Ed4HedkuHixEKRhf4BE4Fl5ZKiuOQ=]

Sources

Optimization

optimizing reaction conditions for benzofuran acylation

Welcome to the Technical Support Center for Benzofuran Functionalization . As a Senior Application Scientist, I have designed this resource to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzofuran Functionalization . As a Senior Application Scientist, I have designed this resource to move beyond generic protocols. Benzofuran is an electron-rich, highly reactive, and acid-sensitive heterocycle. Successfully acylating it requires a precise balance of kinetic control and thermodynamic driving forces.

This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to the most common failure modes in benzofuran acylation.

I. Diagnostic Workflow: Acylation Optimization

Before adjusting your stoichiometry, consult the diagnostic logic tree below to identify the root cause of your reaction failure.

G Start Benzofuran Acylation Regio Issue: C2/C3 Mixtures Start->Regio Decomp Issue: Tar/Decomposition Start->Decomp C3Target Goal: Strict C3-Acylation Start->C3Target Solvent Use Non-polar Solvent (e.g., CS2, DCM) Regio->Solvent Lewis Milder Lewis Acid (SnCl4, ZnCl2) Regio->Lewis Decomp->Lewis Temp Lower Temp (-78°C to 0°C) Decomp->Temp AltPath Chalcone Rearrangement C3Target->AltPath

Diagnostic workflow for troubleshooting benzofuran acylation regioselectivity and decomposition.

II. Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My Friedel-Crafts acylation of unsubstituted benzofuran yields an inseparable mixture of C2- and C3-acylated isomers. Why does this happen, and how can I drive selectivity toward the C2 product? Causality: Electrophilic attack on the benzofuran ring is a classic competition between kinetic and thermodynamic control. The C3 position is inherently more nucleophilic due to higher localized electron density. However, electrophilic attack at the C2 position forms a significantly more stable sigma complex (the benzofuryl-2-acylium intermediate). At C2, the positive charge can delocalize extensively over the adjacent benzene ring, functioning much like a highly stable benzylic carbocation[1]. Solution: To favor the thermodynamically stable C2-isomer, you must avoid rapid, unselective kinetic trapping. Utilize non-polar solvents (e.g., CS₂ or DCM) and switch to milder Lewis acids like SnCl₄ or ZnCl₂ instead of AlCl₃. Lowering the temperature to 0 °C allows the system to equilibrate toward the more stable C2 pathway[1][2].

Q2: Upon adding my acyl chloride and AlCl₃ to the benzofuran solution, the reaction immediately turns black, and my yield is <10% with massive tarry residues. What is the mechanism of this failure? Causality: Benzofuran is an electron-rich, highly acid-sensitive heterocycle. In the presence of powerful, "hard" Lewis acids like AlCl₃, the furan ring readily undergoes rapid cationic polymerization and resinification rather than the desired electrophilic aromatic substitution[3]. Solution: Abandon AlCl₃. Switch to a softer or sterically hindered Lewis acid such as TiCl₄ or SnCl₄. Furthermore, employ an inverse addition technique: add the pre-formed Lewis acid/acyl chloride complex dropwise to the benzofuran at -78 °C. This keeps the local concentration of the reactive electrophile low, suppressing exothermic polymerization[2].

Q3: I specifically need the 3-acylbenzofuran isomer for my drug scaffold, but traditional Friedel-Crafts inherently favors C2. How can I achieve strict C3 regioselectivity? Causality: Overcoming the thermodynamic preference for C2-acylation via traditional Friedel-Crafts is nearly impossible without pre-installing a sacrificial blocking group at the C2 position[2]. Solution: Bypass electrophilic aromatic substitution entirely by utilizing a chalcone rearrangement strategy. By treating an N-protected 2-aminochalcone or MOM-protected 2-hydroxychalcone with phenyliodine diacetate (PhI(OAc)₂), you induce an oxidative rearrangement to form a 2,3-dihydrobenzofuran intermediate. Subsequent base-mediated cyclization yields the 3-acylbenzofuran with >95% regioselectivity[4].

III. Quantitative Data: Reaction Condition Optimization

The table below summarizes how tuning the Lewis acid and temperature shifts the reaction pathway away from decomposition and toward specific regioisomers.

Table 1: Influence of Reaction Conditions on Benzofuran Acylation Regioselectivity

SubstrateAcylating AgentCatalyst / Lewis AcidSolventTemp (°C)Major Outcome
BenzofuranAcetic anhydrideAlCl₃DCM25Polymerization / Tar[3]
BenzofuranBenzoyl chlorideSnCl₄CS₂02-benzoylbenzofuran[1]
2-PhenylbenzofuranBenzoyl chlorideTiCl₄DCM-783-benzoyl-2-phenylbenzofuran[2]
2-Hydroxychalcone (MOM)PhI(OAc)₂ (rearrangement)KOH (cyclization)THF253-acylbenzofuran (Exclusive)[4]

IV. Validated Experimental Protocols

Protocol A: C2-Selective Mild Friedel-Crafts Acylation

Objective: Synthesize 2-acylbenzofuran while strictly suppressing cationic polymerization.

  • System Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the acyl chloride (1.1 equiv) in anhydrous DCM (0.1 M). Cool the flask to 0 °C using an ice bath.

  • Complex Formation: Add SnCl₄ (1.1 equiv) dropwise via syringe.

    • Validation Checkpoint: The solution should transition to a pale yellow/orange hue, confirming the generation of the active acylium ion complex. If the SnCl₄ fumes excessively and leaves white solids (SnO₂) on the needle, it has hydrolyzed; discard and use a fresh bottle.

  • Substrate Addition: Dissolve benzofuran (1.0 equiv) in a small volume of anhydrous DCM and add it dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition maintains a low steady-state concentration of the reactive heterocycle, preventing thermal spikes that trigger polymerization.

  • Reaction Monitoring: Stir at 0 °C for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (high Rf) should cleanly convert to a lower Rf UV-active spot. Heavy streaking on the baseline indicates decomposition.

  • Quenching: Quench the reaction by pouring it directly into vigorously stirred, ice-cold saturated aqueous NaHCO₃.

    • Causality: Immediate basic neutralization prevents acid-catalyzed degradation of the newly formed product during concentration. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Protocol B: C3-Selective Synthesis via Chalcone Rearrangement

Objective: Bypass Friedel-Crafts limitations to achieve exclusive C3-selectivity.

ChalconePathway Chalcone 2-Hydroxychalcone (MOM-protected) Oxidation Oxidative Rearrangement PhI(OAc)2, MeOH Chalcone->Oxidation Intermediate 2,3-Dihydrobenzofuran Intermediate Oxidation->Intermediate Cyclization Base-Mediated Cyclization KOH, THF Intermediate->Cyclization Product 3-Acylbenzofuran (Exclusive Isomer) Cyclization->Product

Mechanistic pathway for exclusive 3-acylbenzofuran synthesis via chalcone rearrangement.

  • Oxidative Rearrangement: Dissolve MOM-protected 2-hydroxychalcone (1.0 equiv) in methanol. Add PhI(OAc)₂ (1.2 equiv) and stir at room temperature.

    • Validation Checkpoint: The reaction mixture will visibly transition from yellow to colorless as the highly conjugated chalcone system is disrupted to form the 2,3-dihydrobenzofuran acetal intermediate[4].

  • Solvent Exchange: Concentrate the mixture under reduced pressure to completely remove methanol. Redissolve the crude intermediate in anhydrous THF.

  • Base-Mediated Cyclization: Add powdered KOH (2.0 equiv) and stir at room temperature for 4 hours.

    • Causality: The strong base promotes the elimination of the MOM protecting group and drives the subsequent rearomatization to yield the highly stable benzofuran core.

  • Workup: Dilute with EtOAc, wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the pure 3-acylbenzofuran.

References

  • Technical Support Center: Overcoming Side Product Formation in Friedel-Crafts Acylation of Benzofurans. Benchchem. 1

  • Technical Support Center: Improving Regioselectivity in Benzofuran Functionalization. Benchchem. 2

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC (NIH). 4

  • Oxygen Heterocycles. Part X. The Acylation of Benzofuran. RSC Publishing. 3

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo Benzofuran Derivatives

Welcome to the Technical Support Center for benzofuran chemistry. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the isolation of 5-bromo benzofuran derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzofuran chemistry. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the isolation of 5-bromo benzofuran derivatives. These compounds are critical scaffolds in drug discovery, but their purification can be challenging due to the presence of unreacted precursors, regioisomers, and debrominated byproducts.

Below, you will find a causality-driven workflow, troubleshooting FAQs, and self-validating experimental protocols to ensure high-purity yields in your laboratory.

Purification Workflow

G A Crude Reaction Mixture B Aqueous Workup & Extraction A->B Quench & Phase Separation C Silica Gel Chromatography B->C Concentrate Organic Phase D Recrystallization C->D If Product is Solid E Pure 5-Bromo Benzofuran C->E If Product is Oil/Liquid D->E Filtration & Drying

Workflow for the isolation and purification of 5-bromo benzofuran derivatives.

Troubleshooting Guides & FAQs

Q: How do I effectively separate 5-bromobenzofuran from unreacted phenolic precursors? A: The synthesis of 5-bromobenzofurans frequently utilizes p-bromophenol or 5-bromosalicylaldehyde as starting materials. Because the target cyclized benzofuran lacks the acidic hydroxyl proton present in these precursors, you can exploit this pKa​ difference. During the liquid-liquid extraction phase, washing the organic layer with a mild aqueous base (such as 1M NaOH or saturated Na₂CO₃) will deprotonate the unreacted phenols, driving them into the aqueous phase as phenoxide salts. The neutral 5-bromobenzofuran remains safely in the organic layer. This causality-driven approach significantly minimizes the impurity load on subsequent chromatographic steps.

Q: What is the optimal solvent system for silica gel column chromatography of these derivatives? A: The benzofuran core is highly lipophilic, and the addition of a bromine atom at the 5-position further increases its non-polar character. Consequently,1[1]. For simple 5-bromobenzofurans, a highly non-polar ratio of 40:1 (Petroleum Ether:EtOAc) is often sufficient. However, for more complex derivatives containing polar functional groups (e.g., spiro-fused amides or diones),2[2].

Q: How can I purify solid 5-bromo benzofuran derivatives without relying on chromatography? A: If your 5-bromo benzofuran derivative is a solid at room temperature, recrystallization is the most self-validating and scalable purification method.3[3]. The mechanistic reasoning here is that the rigid, planar benzofuran core packs efficiently into a crystal lattice, whereas polar byproducts or structurally dissimilar impurities remain solvated in the cold protic mother liquor. Furthermore,4[4].

Quantitative Data: Purification Parameters

The table below summarizes the expected outcomes and standard parameters for isolating various classes of 5-bromo benzofuran derivatives.

Derivative TypePhysical StatePrimary Purification MethodRecommended Solvent System / EluentTypical Recovery Yield
Unsubstituted 5-Bromobenzofuran Liquid / OilColumn ChromatographyPet. Ether : EtOAc (40:1)80–85%
Spiro[benzofuran-2,2'-inden] SolidColumn ChromatographyPet. Ether : EtOAc (5:1)90–95%
5-Bromobenzofuran-2-carboxylate SolidRecrystallizationMethanol (Hot to Cold)76–80%
2-(5-Bromobenzofuran-3-yl)acetic acid SolidAcid-Base Precipitation2M NaOH / Conc. HCl~86%
Step-by-Step Methodologies
Protocol A: Silica Gel Column Chromatography (For Liquid/Oil Derivatives)

This protocol is designed to separate the non-polar benzofuran core from polar reaction byproducts.

  • Sample Preparation: Dissolve the crude 5-bromobenzofuran mixture in a minimum volume of dichloromethane (DCM). Add silica gel (approximately 2–3 times the mass of the crude material) and evaporate the solvent under reduced pressure to create a free-flowing dry load.

  • Column Packing: Slurry-pack a glass chromatography column with silica gel (200–300 mesh) using 100% Petroleum Ether. Ensure no air bubbles are trapped, as channeling will disrupt the uniform flow of the non-polar analyte.

  • Loading: Carefully pour the dry-loaded silica onto the top of the column bed. Top with a 1 cm layer of clean sea sand to protect the silica surface from solvent disturbances.

  • Elution: Begin elution with 100% Petroleum Ether to flush out highly non-polar impurities (e.g., unreacted alkyl halides). Gradually increase the polarity to a 40:1, then 10:1, and finally a2[2], depending on the specific Rf​ of your target compound.

  • Fraction Collection & Analysis: Collect fractions and analyze via TLC (UV visualization at 254 nm). Combine fractions containing the pure product and concentrate under reduced pressure to yield the pure oil.

Protocol B: Recrystallization (For Solid 5-Bromo Benzofuran Derivatives)

This protocol leverages the planar stacking of the benzofuran ring to exclude impurities from the crystal lattice.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling 3[3] or ethanol while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble mechanical impurities or catalyst residues are present, perform a hot gravity filtration through fluted filter paper to prevent premature crystallization.

  • Cooling: Allow the saturated solution to cool slowly to room temperature undisturbed. Slow cooling is critical; it promotes the formation of a highly ordered, pure crystal lattice rather than an amorphous precipitate that traps impurities.

  • Chilling: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize the precipitation of the benzofuran derivative.

  • Isolation: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold methanol to remove any residual mother liquor without dissolving the product.

  • Drying: Dry the crystals under high vacuum to constant weight to remove residual solvent.

References
  • Benchchem. "3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione".
  • PMC (National Institutes of Health). "Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids".
  • MDPI. "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones".
  • MDPI. "The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors".

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-(4-methoxybenzoyl)benzofuran

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield and purity challenges during the preparation of 2-aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield and purity challenges during the preparation of 2-aroylbenzofurans.

The synthesis of 5-Bromo-2-(4-methoxybenzoyl)benzofuran is typically achieved via the Rap-Stoermer reaction , a base-mediated cascade condensation between 5-bromosalicylaldehyde and 2-bromo-1-(4-methoxyphenyl)ethanone[1]. While this one-pot reaction is elegant, it is highly susceptible to stalled intermediates and competitive side reactions if the thermodynamic and kinetic parameters are not strictly controlled.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first understand the causality of the reaction. The Rap-Stoermer condensation is not a concerted process; it occurs in two distinct mechanistic steps[2]:

  • SN​2 O-Alkylation: The phenoxide of 5-bromosalicylaldehyde attacks the α -carbon of the phenacyl bromide, displacing the bromide ion to form an uncyclized ether intermediate.

  • Intramolecular Aldol Condensation: Base-catalyzed enolization of the ketone moiety leads to an intramolecular nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the aromatic benzofuran core.

Byproducts and low yields almost always stem from a failure to drive the second step or from the use of overly harsh conditions that degrade the starting materials before the first step can occur.

RapStoermer R1 5-Bromosalicylaldehyde (Reactant A) Int Uncyclized Ether Intermediate (Stalls at low temp/weak base) R1->Int + R2 (SN2 O-alkylation) BP2 Cannizzaro Degradation Products (Aldehyde Disproportionation) R1->BP2 Competes in Aqueous/Strong Base R2 2-Bromo-1-(4-methoxyphenyl)ethanone (Reactant B) BP1 2-Hydroxy-1-(4-methoxyphenyl)ethanone (Hydrolysis Byproduct) R2->BP1 Competes in Aqueous/Strong Base Int->Int Reaction Stalls Prod 5-Bromo-2-(4-methoxybenzoyl)benzofuran (Target Product) Int->Prod Intramolecular Aldol Condensation (-H2O)

Caption: Mechanistic workflow and competitive byproduct pathways in the Rap-Stoermer synthesis.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive peak with a mass corresponding to M+H=349/351 instead of my target product ( M+H=331/333 ). What is happening? A: You are observing the buildup of the uncyclized ether intermediate (2-(2-(4-methoxyphenyl)-2-oxoethoxy)-5-bromobenzaldehyde). The SN​2 O-alkylation step is kinetically fast and occurs even at room temperature, but the subsequent intramolecular aldol condensation requires a higher activation energy to form the enolate[2].

  • Solution: Increase the reaction temperature to 80–100 °C. If you are already heating the reaction, your base may be too weak or insoluble. Switch from NaHCO3​ or organic amines to anhydrous K2​CO3​ or Cs2​CO3​ .

Q2: I am losing my α -bromoketone starting material to a byproduct, and the reaction stalls. How do I prevent this? A: 2-Bromo-1-(4-methoxyphenyl)ethanone is highly susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis (forming 2-hydroxy-1-(4-methoxyphenyl)ethanone). This permanently consumes your reactant.

  • Solution: This is caused by the presence of water combined with a strong base (e.g., NaOH or KOH ). You must maintain anhydrous conditions . Use oven-dried K2​CO3​ and anhydrous solvents (like DMF, MeCN, or PEG-400). Avoid protic solvents containing high water content[3].

Q3: I am detecting 5-bromosalicylic acid and 5-bromosalicyl alcohol in my crude mixture. Why? A: This is the classic Cannizzaro reaction . Under strongly basic aqueous conditions, aldehydes lacking an α -hydrogen (like 5-bromosalicylaldehyde) undergo base-induced disproportionation.

  • Solution: Similar to Q2, eliminate strong aqueous bases. The Rap-Stoermer reaction relies on mild, non-nucleophilic basicity. K2​CO3​ in a polar aprotic solvent or a green medium like PEG-400 completely suppresses the Cannizzaro pathway[3].

Q4: Can I run this reaction without toxic solvents like DMF or Acetone? A: Yes. Recent literature heavily supports the use of Polyethylene Glycol (PEG-400) or Ionic Liquids (e.g., [Bmim] BF4​ ) as recyclable, green reaction media[3][4]. PEG-400 acts not only as a solvent but also as a mild phase-transfer catalyst, chelating the potassium ion of K2​CO3​ and making the carbonate anion more reactive, which drastically accelerates both the SN​2 and aldol steps.

Quantitative Data: Condition Optimization

To illustrate the causality of solvent and base selection, review the following validated data matrix summarizing the reaction of 5-bromosalicylaldehyde and 2-bromo-1-(4-methoxyphenyl)ethanone under various conditions.

Solvent SystemBase UsedTemp (°C)Time (h)Yield (%)Major Observed ByproductMechanistic Causality
Ethanol / H2​O NaOH (aq)804< 30%Hydrolyzed Ketone, CannizzaroStrong OH− acts as a nucleophile rather than a mild base.
DMF (Anhydrous) K2​CO3​ 251245%Uncyclized EtherInsufficient thermal energy to drive the aldol condensation step.
DMF (Anhydrous) K2​CO3​ 90382%Trace EtherStandard thermal conditions provide sufficient energy for enolization.
PEG-400 K2​CO3​ 100 1.5 > 90% None (Clean) PEG chelates K+ , increasing base solubility and nucleophilicity.

Validated Experimental Protocol

This self-validating protocol utilizes PEG-400 to ensure high yields while eliminating the byproducts discussed above[3].

Reagents Required:

  • 5-Bromosalicylaldehyde (1.0 equiv, 5.0 mmol)

  • 2-Bromo-1-(4-methoxyphenyl)ethanone (1.0 equiv, 5.0 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (3.0 equiv, 15.0 mmol)

  • PEG-400 (10 mL)

Step-by-Step Methodology:

  • Preparation: Dry the K2​CO3​ in an oven at 120 °C for 2 hours prior to use to ensure no moisture is introduced (preventing ketone hydrolysis).

  • Mixing: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 10 mL of PEG-400. Add the 5-bromosalicylaldehyde (1.00 g, 5.0 mmol) and 2-bromo-1-(4-methoxyphenyl)ethanone (1.14 g, 5.0 mmol).

  • Base Addition: Add the anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to the suspension.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath under a nitrogen atmosphere.

  • Self-Validation (TLC Monitoring): After 45 minutes, check the reaction via TLC (Hexanes:Ethyl Acetate 4:1). You should observe the disappearance of the starting materials. If a mid-polarity spot (the uncyclized ether) is heavily present, continue heating for another 30-45 minutes until it converts to the higher-Rf benzofuran product.

  • Workup: Once the intermediate is consumed, cool the mixture to room temperature. Pour the mixture into 50 mL of ice-cold distilled water. The target 5-Bromo-2-(4-methoxybenzoyl)benzofuran will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold water (to remove PEG-400 and inorganic salts), and dry under a vacuum. Recrystallize from hot ethanol if ultra-high purity (>99%) is required for downstream drug-development assays.

References

  • Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents.PubMed Central (NIH).
  • Polyethylene Glycol (PEG-400) as an Efficient and Recyclable Reaction Medium for the Synthesis of 2-Aroylbenzofurans.Taylor & Francis.
  • Study of Organic Solid State Reaction Mechanism.J-Stage.
  • A Tandem and One-Pot Access to 2-Aroylbenzofuran and its Derivatives Using Ionic Liquid as an Efficient and Recyclable Reaction Media.Chemistry & Biology Interface.

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Bromo-2-(4-methoxybenzoyl)benzofuran

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the specific thermodynamic and k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals overcome the specific thermodynamic and kinetic hurdles associated with the crystallization of 5-Bromo-2-(4-methoxybenzoyl)benzofuran.

Mechanistic Overview & Crystallization Strategy

5-Bromo-2-(4-methoxybenzoyl)benzofuran presents unique crystallization challenges due to its highly aromatic and lipophilic nature[1]. The molecule's crystal packing is primarily governed by π−π stacking between the benzofuran core and the phenyl ring, alongside potential halogen bonding from the 5-bromo substituent. However, the rotational freedom around the ketone linker and the compound's high lipophilicity often lead to liquid-liquid phase separation (commonly known as "oiling out") rather than orderly nucleation[2]. Furthermore, the use of highly volatile solvents can result in rapid precipitation, trapping impurities and yielding amorphous powders or disordered lattices[3].

Troubleshooting Guide

Issue 1: My crude mixture forms a separate oil layer instead of crystals upon cooling.

  • Causality: Oiling out occurs when the melting point of the solute-solvent mixture is lower than the temperature at which saturation is reached. Instead of crossing the solid-liquid boundary, the compound separates as a dense liquid phase.

  • Solution: Reheat the mixture until it forms a single homogeneous phase. Add a small volume of a "good" solvent (e.g., Toluene) to lower the saturation temperature, ensuring the compound crystallizes before it phase-separates[2]. Alternatively, introduce a seed crystal just before the temperature drops to the oiling point to force heterogeneous nucleation.

Issue 2: The solution remains clear even after prolonged cooling at 4°C.

  • Causality: The solution has reached a state of supersaturation but lacks the thermodynamic push or high-energy surfaces required to initiate crystal growth.

  • Solution: First, try scratching the inside of the glass flask with a glass stirring rod; the micro-abrasions provide high-energy nucleation sites[2]. If unsuccessful, return the flask to the heat source, boil off 20-30% of the solvent to increase the solute concentration, and cool again[2].

Issue 3: I am getting a fine microcrystalline powder instead of distinct, filterable crystals.

  • Causality: Crystallization is occurring too rapidly. Fast growth kinetics prevent the molecules from arranging into an ordered lattice, often trapping solvent molecules and impurities in the process[3].

  • Solution: Redissolve the powder by heating. To slow the cooling rate, place the flask in a hot water bath and allow the entire bath to cool to room temperature overnight. Avoid highly volatile solvents like dichloromethane (DCM) or acetone, as rapid evaporation drives premature and chaotic precipitation[3].

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent system for 5-Bromo-2-(4-methoxybenzoyl)benzofuran? A: A mixed solvent system such as Toluene/Ethanol or THF/Hexane is highly effective. Toluene and THF act as excellent primary solvents for the lipophilic benzofuran core, while Ethanol or Hexane serves as an anti-solvent to modulate solubility and force precipitation[4].

Q: Can I use Chloroform or Dichloromethane (DCM) for slow evaporation? A: It is strongly advised to avoid highly volatile solvents like DCM or Chloroform if you are attempting to grow X-ray quality single crystals. These solvents frequently co-crystallize but leave the lattice easily, leading to crystal degradation and structural disorder[3].

Q: How pure does my crude material need to be before crystallization? A: Crystallization for structural determination is not a primary purification technique. A minimum purity of 80-90% is required; excessive impurities disrupt the crystal lattice, lower the melting point, and significantly increase the risk of oiling out[3][4].

Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization (Toluene/Ethanol)

Self-Validation Standard: This protocol includes visual and microscopic checkpoints to ensure thermodynamic equilibrium and lattice integrity.

  • Dissolution: Weigh the crude 5-Bromo-2-(4-methoxybenzoyl)benzofuran and place it in a clean Erlenmeyer flask. Add a minimal volume of hot Toluene (e.g., 1-2 mL per 100 mg) while stirring on a hot plate.

  • Validation Check 1: Inspect the solution against a strong light source. It must be completely transparent. If undissolved particulates remain, filter the hot solution through a heated glass funnel to remove insoluble impurities[4].

  • Anti-Solvent Addition: Dropwise, add hot Ethanol until the solution becomes faintly cloudy (the cloud point). Immediately add 1-2 drops of hot Toluene until the solution just clears.

  • Controlled Cooling: Remove the flask from the heat source. Place it inside an insulated container (or a warm water bath) to ensure a slow, gradual temperature drop to room temperature over 12-24 hours. Do not disturb or bump the flask[4].

  • Validation Check 2: Extract a small aliquot of the resulting solids and examine under a polarized light microscope. True crystals will exhibit birefringence (glowing under cross-polarizers), whereas amorphous "oiled out" solids will remain dark.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold Ethanol, and dry under a vacuum.

Protocol 2: Vapor Diffusion (For X-ray Quality Crystals)

Self-Validation Standard: Non-invasive visual monitoring prevents kinetic shock to the growing lattice.

  • Inner Vial Preparation: Dissolve 2-5 mg of the compound in 0.5 mL of a moderately non-volatile good solvent (e.g., Toluene or THF) in a small, clean glass vial[4].

  • Outer Vial Preparation: Place the small vial (uncapped) inside a larger vial containing 2-3 mL of a volatile anti-solvent (e.g., Pentane or Hexane)[4].

  • Diffusion Phase: Tightly cap the outer vial. Allow the system to sit undisturbed at room temperature. The volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility of the benzofuran derivative and promoting highly ordered crystal growth[4].

  • Validation Check: Monitor daily without moving the vial. Stop the process once crystals reach 0.1 - 0.3 mm in size, which is the optimal dimension for Single-Crystal X-Ray Diffraction (SCXRD)[3].

Data Presentation: Solvent System Selection Guide
Solvent SystemPrimary RoleVolatilityExpected Outcome / Suitability
Toluene / Ethanol Mixed-Solvent (Heating/Cooling)ModerateExcellent. Slow cooling yields high-purity bulk crystals.
THF / Hexane Vapor DiffusionHigh (Hexane)Ideal for X-ray quality single crystals. Hexane diffuses into THF.
DCM / Chloroform Slow EvaporationVery HighPoor. Prone to solvent trapping and lattice degradation[3].
DMSO / Water Biological Assay PrepLowPoor for isolation; useful only for assay stock solutions[5].
Crystallization Troubleshooting Workflow

CrystallizationWorkflow Start Crude 5-Bromo-2- (4-methoxybenzoyl)benzofuran Dissolve Dissolve in minimal hot Toluene (Good Solvent) Start->Dissolve AddAnti Add hot Ethanol (Anti-solvent) until slightly cloudy Dissolve->AddAnti Cooling Slow Cooling to Room Temp (Insulated Bath) AddAnti->Cooling Decision Visual Observation after 24 hours? Cooling->Decision Oiling Oiling Out (Liquid-Liquid Phase) Decision->Oiling Droplets form NoCryst Clear Solution (Supersaturation) Decision->NoCryst No solids GoodCryst Distinct Crystals Form Decision->GoodCryst Solid lattice FixOiling Reheat to dissolve. Add more Toluene to lower saturation temp. Oiling->FixOiling FixNoCryst Scratch flask glass or evaporate 20% solvent to induce nucleation. NoCryst->FixNoCryst Validate Filter, wash with cold EtOH. Verify purity via NMR/HPLC. GoodCryst->Validate FixOiling->Cooling FixNoCryst->Cooling

Workflow for troubleshooting 5-Bromo-2-(4-methoxybenzoyl)benzofuran crystallization.

References
  • Nichols, L. "3.6F: Troubleshooting." Chemistry LibreTexts.[Link]

  • Crochet, A. "Guide for crystallization." The Fromm Group, University of Fribourg.[Link]

  • "Crystal Growing Tips." The Center for Xray Crystallography, University of Florida.[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Aroylbenzofuran Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the synthesis of ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the synthesis of sterically hindered 2-aroylbenzofurans. These compounds are privileged scaffolds in pharmacology (e.g., tubulin inhibitors, amiodarone analogs), but bulky ortho-substituents on the aroyl group or the benzofuran core frequently derail traditional synthetic routes.

This guide provides mechanistic troubleshooting, field-validated protocols, and strategic alternatives to ensure high-yield synthesis regardless of steric bulk.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does steric hindrance specifically impede the Rap-Stoermer reaction when synthesizing 2-aroylbenzofurans with bulky ortho-substituted phenacyl bromides? A: The Rap-Stoermer reaction proceeds via a two-step cascade: an initial SN​2 nucleophilic attack by a phenoxide ion onto the α -haloketone, followed by an intramolecular aldol-type cyclization and dehydration[1]. Bulky ortho-substituents (e.g., mesityl or multi-halogenated groups) on the phenacyl bromide create severe steric repulsion during the approach of the phenoxide nucleophile. Causality: This repulsion exponentially increases the activation energy ( Ea​ ) of the transition state. Furthermore, during the subsequent cyclization step, steric clash between the bulky aroyl group and the benzofuran core prevents the required coplanar orbital overlap necessary for dehydration and aromatization, often stalling the reaction at the uncyclized intermediate.

Q2: My Rap-Stoermer cyclizations are yielding <30% product due to steric bulk. How can I chemically manipulate the environment to force the reaction forward? A: Transitioning from conventional volatile organic solvents to basic ionic liquids—specifically 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH)—can drastically improve yields[2]. Causality: [bmIm]OH serves a dual purpose. First, it acts as a base to deprotonate the salicylaldehyde. Second, as a highly polar, tunable ionic microenvironment, it stabilizes the charge-separated transition state during the initial nucleophilic substitution, effectively lowering the Ea​ barrier imposed by steric hindrance. Running the reaction under neat conditions (solvent-free) with 30 mol% [bmIm]OH maximizes the effective concentration of the reactants, driving the equilibrium forward[2].

Q3: When traditional ring-closure is entirely prohibited by extreme sterics, what alternative pathways exist for C2 acylation? A: When intramolecular aldol condensation is blocked, you must diverge your synthetic strategy to transition-metal catalyzed direct C-H acylation [3]. By using Pd(II) or Ru(II) catalysts, you can directly functionalize the C2-H bond of an already formed benzofuran core[4]. Causality: This approach bypasses the sterically demanding ring-closure entirely. The transition metal coordinates to the electron-rich benzofuran, facilitating C-H activation, followed by migratory insertion of the sterically hindered acyl source (e.g., aroyl chloride) and reductive elimination.

Part 2: Strategic Workflow Visualization

The following decision tree illustrates the logical routing for synthesizing sterically hindered 2-aroylbenzofurans based on the starting materials and steric limitations.

G Start Target: Sterically Hindered 2-Aroylbenzofuran Q1 Is the benzofuran core already formed? Start->Q1 RouteA Rap-Stoermer Condensation (Salicylaldehyde + a-haloketone) Q1->RouteA No RouteB Direct C-H Acylation (Benzofuran + Acyl Source) Q1->RouteB Yes Solvent Use Ionic Liquid[bmIm]OH (Neat, 50°C) RouteA->Solvent Overcome transition state steric clash Catalyst Use Ru(II) or Pd(II) Catalyst (C-H Activation) RouteB->Catalyst Bypass ring-closure sterics Product 2-Aroylbenzofuran (High Yield Achieved) Solvent->Product Catalyst->Product

Logical workflow for selecting synthetic routes to overcome steric hindrance in 2-aroylbenzofurans.

Part 3: Quantitative Data & Optimization

The table below summarizes the profound impact of solvent microenvironments on the yield of sterically hindered 2-aroylbenzofurans when utilizing the Rap-Stoermer reaction. Notice the dramatic yield recovery when utilizing neat ionic liquid conditions.

Solvent EnvironmentCatalyst / BaseReaction Temp & TimeYield of Hindered Product (%)Mechanistic Observation
DMF10 mol%[bmIm]OH25°C, 3h27%High polarity, but insufficient transition state stabilization.
THF10 mol% [bmIm]OH25°C, 3h52%Moderate improvement; limited solubility of intermediates.
Acetone10 mol% [bmIm]OH25°C, 3h64%Better homogenization of the α -haloketone.
None (Neat) 30 mol% [bmIm]OH 50°C, 3h 94% Optimal. Maximum effective concentration; ionic liquid fully stabilizes the transition state.

Data synthesized from optimization studies on basic ionic liquid-catalyzed cyclizations[2].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow you to verify the success of the reaction in real-time.

Protocol A: Ionic Liquid-Mediated Rap-Stoermer Condensation (For Moderate to High Steric Bulk)

This protocol utilizes [bmIm]OH to force the cyclization of bulky substrates without the use of volatile organic solvents.

  • Preparation: In a dry 50 mL round-bottom flask, combine the substituted salicylaldehyde (1.0 mmol) and the sterically hindered α -bromoacetophenone (1.0 mmol).

  • Catalyst Addition: Add 30 mol% of 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH). Do not add any additional solvent.

  • Reaction Execution: Stir the neat mixture at 50°C for 3 hours.

    • Causality: The mild heating combined with the ionic liquid's stabilizing effect provides enough kinetic energy to overcome the steric barrier without causing thermal decomposition of the α -haloketone.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc, 8:2). The complete disappearance of the UV-active α -bromoacetophenone spot validates that the initial SN​2 substitution has successfully occurred.

  • Workup & Final Validation: Pour the warm reaction mixture into 20 mL of ice-cold distilled water and stir vigorously.

    • Self-Validation Check: Because the ionic liquid is highly water-soluble and the resulting 2-aroylbenzofuran is highly hydrophobic, the product will immediately crash out as a solid precipitate. If an oil forms, the cyclization is incomplete.

  • Purification: Filter the precipitate under vacuum, wash with cold water (to remove residual ionic liquid), and recrystallize from hot ethanol to yield the pure product.

Protocol B: Ru(II)-Catalyzed Direct C-H Acylation (For Extreme Steric Bulk)

Use this protocol when the aroyl group is too bulky to permit ring-closure, requiring direct functionalization of an existing benzofuran ring.

  • Preparation: In an oven-dried, screw-cap pressure tube, dissolve the benzofuran core (1.0 mmol) and the sterically hindered aroyl chloride (1.2 mmol) in 5 mL of anhydrous dichloroethane (DCE).

  • Catalyst Loading: Add RuCl2​(PPh3​)3​ (10 mol%) and anhydrous K2​CO3​ (3.0 mmol).

  • Reaction Execution: Purge the tube with inert N2​ gas for 5 minutes, seal tightly, and heat in an oil bath at 140°C for 24 hours.

    • Causality: High thermal energy is required to drive the initial C-H activation step. The Ru(II) catalyst specifically directs the acylation to the electron-rich C2 position of the benzofuran, bypassing the steric limitations of forming the ring around the bulky group[4].

  • In-Process Validation: A color change from pale yellow to dark brown indicates the formation of the active ruthenium intermediate species.

  • Workup: Cool the vessel to room temperature. Dilute the mixture with 15 mL of EtOAc and filter through a short pad of Celite to remove the metal catalyst.

  • Purification: Wash the filtrate with brine, dry over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the target 2-aroylbenzofuran.

Part 5: References

  • Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Synthesis of 2-Aroylbenzofuran-3-ols using basic ionic liquid[bmIm]OH Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Ruthenium(II)-Catalyzed C3 Arylation of 2-Aroylbenzofurans with Arylboronic Acids/Aryltrifluoroborates via Carbonyl-Directed C–H Bond Activation The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-(4-methoxybenzoyl)benzofuran Analogues

Authored by a Senior Application Scientist The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active natural products and synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Derivatives of this heterocyclic system exhibit a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5] This guide focuses on a specific, highly promising subclass: 2-aroylbenzofurans, with a detailed exploration of 5-Bromo-2-(4-methoxybenzoyl)benzofuran analogues. Our objective is to dissect the intricate relationship between chemical structure and biological function, providing an evidence-based comparison to guide future drug discovery and development efforts.

The Core Pharmacophore: Deconstructing 5-Bromo-2-(4-methoxybenzoyl)benzofuran

The therapeutic potential of this molecular scaffold arises from the synergistic contribution of its distinct chemical features. Understanding the role of each component is fundamental to interpreting the structure-activity relationship (SAR) data.

  • Benzofuran Core : This fused ring system is the foundational pharmacophore, providing a rigid and planar structure that facilitates precise interactions with biological targets.[1][4]

  • 2-Aroyl Linker : Substitutions at the C-2 position, particularly with an aroyl (aromatic ketone) group, are consistently shown to be critical for potent cytotoxic activity.[1][6] The phenyl ring of this moiety serves as a primary site for modification to fine-tune activity.

  • 5-Bromo Substituent : Halogenation is a classic medicinal chemistry strategy to enhance a compound's pharmacological profile. The bromine atom at position 5 increases lipophilicity, which can improve membrane permeability, and its electron-withdrawing nature can modulate binding affinity with target proteins.[1][7]

  • 4-Methoxy Group : The methoxy group on the benzoyl ring is a key determinant of potency. Its position and electronic properties significantly influence how the molecule docks within the active site of its target.

To visualize these key modification points, the following diagram illustrates the core structure and highlights the principal sites (R1-R4) for analogue synthesis and SAR exploration.

SAR_scaffold cluster_0 5-Bromo-2-(4-methoxybenzoyl)benzofuran Scaffold cluster_1 Key Modification Sites for SAR Analysis Scaffold R1 R1 R1->p1 R2 R2 R2->p2 R3 R3 R3->p3 R4 R4 R4->p4 Edges Edges to to connect connect labels labels the the structure structure

Caption: Core scaffold with key sites for structural modification.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of these analogues is exquisitely sensitive to substitutions on both the benzofuran ring and the 2-benzoyl moiety.

Substitutions on the Benzofuran Ring
  • Position 5 (R4) : The presence of a halogen at this position is a consistent feature of highly active compounds. While our focus is on the 5-bromo analogues, studies on related scaffolds show that chloro and iodo substitutions also confer significant cytotoxicity.[7] The hydrophobic and electronic properties of the halogen are believed to enhance binding interactions.[1]

  • Position 6 (R1) : The introduction of a methoxy group at the C-6 position has been identified as a critical determinant for maximizing antiproliferative activity.[8][9] In many series, moving this methoxy group to other positions (C-4, C-5, or C-7) results in a marked decrease in potency.[9] This underscores the specific steric and electronic requirements of the target's binding pocket in this region.

  • Position 3 : Adding small alkyl groups, such as a methyl group, at the C-3 position often leads to a significant increase in antiproliferative activity compared to unsubstituted analogues.[8]

Substitutions on the 2-Benzoyl Moiety (R2, R3)

The substitution pattern on the 2-benzoyl phenyl ring is arguably the most influential factor in modulating the potency and mechanism of action.

  • The 3',4',5'-Trimethoxy "Warhead" : A recurring motif in the most potent anticancer benzofurans is the presence of a 3',4',5'-trimethoxyphenyl group at the 2-aroyl position.[8][9] This specific arrangement is a well-known pharmacophore that mimics the B-ring of colchicine, enabling these compounds to bind to the colchicine site on β-tubulin and potently inhibit microtubule polymerization.[8][9]

  • Mono- and Di-methoxy Analogues : While the trimethoxy pattern is often optimal, analogues with 3',5'-dimethoxy or a single 3'-methoxy group can also retain significant antiproliferative activity.[8] However, moving the methoxy group to the 4'-position (as in the parent topic compound) or the 2'-position often proves detrimental, causing a substantial loss of activity.[8]

  • Hydroxyphenyl Groups : For anti-inflammatory activity, a 4-hydroxyphenyl group on the benzoyl ring, combined with hydroxyl groups at the 5- or 6-position of the benzofuran core, has been shown to be a promising scaffold for developing potent inducible nitric oxide synthase (iNOS) inhibitors.[5]

Comparative Performance Analysis

The true measure of a compound's potential lies in its performance relative to established standards and other analogues. Many of the most potent 2-aroylbenzofurans function as microtubule-targeting agents, inviting direct comparison with Combretastatin A-4 (CA-4), a well-characterized tubulin inhibitor.

Compound IDBenzofuran Substituents2-Benzoyl SubstituentsTarget Cell LineIC50 (µM)Reference
Analogue 3d 4-phenyl, 5-hydroxy4'-methoxyMolt4 (Leukemia)Submicromolar[10]
Analogue 3h 3-methyl, 5-amino, 6-methoxy3',4',5'-trimethoxyHeLa (Cervical)0.016[9]
Analogue 6a 3-methyl, 5-bromo, 6-methoxy3',4',5'-trimethoxyA549 (Lung)0.023[8][11]
Analogue 6g 3-methyl, 5-bromo, 6-methoxyUnsubstitutedHeLa (Cervical)0.012[8][11]
Analogue 11a 3-methyl, 5-bromo, 6-methoxy3',4',5'-trimethoxyHeLa (Cervical)0.011[8][11]
Combretastatin A-4 N/AN/AHeLa (Cervical)0.11[8][11]
Doxorubicin N/AN/AA549 (Lung)~0.90-1.41[12]

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

The data clearly demonstrates that optimized 2-aroylbenzofuran analogues can exhibit extraordinary potency, with IC50 values in the low nanomolar range, often surpassing the activity of reference compounds like CA-4.[8][9][11] Notably, compound 6g , with an unsubstituted benzoyl ring, was exceptionally active against HeLa cells, suggesting that for some scaffolds, the trimethoxy motif is not an absolute requirement for high potency.[8]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anticancer mechanism for this class of compounds is the disruption of microtubule dynamics.[8][13] Microtubules are critical components of the cellular cytoskeleton, essential for forming the mitotic spindle during cell division.[8][14]

By binding to the colchicine site on β-tubulin, these benzofuran analogues prevent the polymerization of tubulin dimers into microtubules.[9][10] This action disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[8][12]

pathway cluster_0 Mechanism of Action Compound 2-Aroylbenzofuran Analogue Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Induces

Caption: Simplified signaling pathway for tubulin-inhibiting benzofurans.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[1]

Methodology:

  • Cell Seeding : Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment : Prepare serial dilutions of the benzofuran analogues in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Serial Dilutions of Benzofuran Analogues A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Values F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 5-Bromo-2-(4-methoxybenzoyl)benzofuran scaffold and its analogues represent a highly versatile and potent class of compounds, particularly in the realm of anticancer drug discovery. The structure-activity relationship is well-defined, offering a clear roadmap for rational drug design.

Key Takeaways:

  • The Benzofuran Core : A robust starting point for developing targeted therapeutics.

  • Halogenation at C-5 : A reliable strategy for enhancing potency.

  • Methoxy Substituents : The number and position of methoxy groups on both the benzofuran and benzoyl rings are critical for optimizing activity, particularly for tubulin inhibition. The 6-methoxy (benzofuran) and 3',4',5'-trimethoxy (benzoyl) patterns are frequently associated with the highest potency.

  • Mechanism : Inhibition of tubulin polymerization remains the dominant mechanism of action for the most active anticancer analogues.

Future research should focus on exploring novel substitutions at less-studied positions and developing hybrid molecules that combine the benzofuran core with other pharmacophores to potentially overcome drug resistance or achieve multi-targeted activity.[1] The rich SAR data available for this class provides a solid foundation for the continued development of next-generation therapeutics.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Romagnoli, R., et al. (2012). Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. ACS Medicinal Chemistry Letters, 3(10), 843-847. [Link]

  • Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29745-29764. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(28), 19303-19335. [Link]

  • Patel, H., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of the Iranian Chemical Society, 20(4), 867-883. [Link]

  • Brzozowski, Z., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1592. [Link]

  • Yilmaz, I., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. Chemistry & Biodiversity, 20(4), e202201170. [Link]

  • Reddy, M. V., et al. (2016). Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(6), 1521-1524. [Link]

  • Tron, G. C., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences, 25(14), 7519. [Link]

  • Tron, G. C., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. University of Padua Institutional Repository. [Link]

  • Romagnoli, R., et al. (2009). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Journal of Medicinal Chemistry, 52(14), 4247-4259. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]

  • Pires, M. M., et al. (2014). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. Journal of Mass Spectrometry, 49(12), 1279-1287. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzoylbenzofuran. PubChem Compound Database. [Link]

Sources

Comparative

Comparative Efficacy and Toxicity: 5-Bromo-2-(4-methoxybenzoyl)benzofuran vs. Amiodarone

Executive Summary & Structural Rationale For decades,[1] has remained the clinical gold standard for the management of refractory, life-threatening ventricular and supraventricular arrhythmias. Its unmatched efficacy ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

For decades,[1] has remained the clinical gold standard for the management of refractory, life-threatening ventricular and supraventricular arrhythmias. Its unmatched efficacy stems from a uniquely broad mechanism of action, encompassing Class I, II, III, and IV antiarrhythmic properties. However, its clinical utility is severely bottlenecked by a well-documented profile of systemic toxicities, most notably [2].

Structure-Activity Relationship (SAR) studies have definitively linked amiodarone's toxicity to two specific structural features[3]:

  • The Di-iodinated Benzene Ring: Responsible for iodine accumulation and subsequent thyroid toxicity.

  • The Diethylaminoethoxy Side Chain: A highly lipophilic basic amine (pKa ~8.8) that drives lysosomal trapping, leading to the inhibition of phospholipases and subsequent phospholipidosis (the cellular precursor to pulmonary toxicity).

5-Bromo-2-(4-methoxybenzoyl)benzofuran (5-BMB) is an investigational benzofuran derivative rationally designed to decouple antiarrhythmic efficacy from these toxic liabilities. By replacing the iodine atoms with a single bromine at the 5-position of the benzofuran core, 5-BMB maintains the necessary lipophilicity and electron-withdrawing dynamics for ion channel blockade without interfering with thyroid hormone synthesis. Crucially, the replacement of the basic diethylaminoethoxy group with a neutral methoxy group eliminates the cationic amphiphilic nature of the molecule, theoretically abrogating lysosomal trapping.

Mechanistic Pathways & Visualizations

The efficacy of benzofuran derivatives relies on their ability to prolong the action potential duration (APD) and the effective refractory period (ERP) across myocardial tissue.

MOA Drug Benzofuran Core (Amiodarone / 5-BMB) K_chan hERG (K+) Blockade Phase 3 Repolarization Drug->K_chan Na_chan Nav1.5 (Na+) Blockade Phase 0 Depolarization Drug->Na_chan Ca_chan Cav1.2 (Ca2+) Blockade Phase 2 Plateau Drug->Ca_chan APD Action Potential Prolongation (APD90) K_chan->APD ERP Effective Refractory Period Extension Na_chan->ERP Ca_chan->APD APD->ERP Suppression Arrhythmia Suppression ERP->Suppression

Fig 1. Multi-channel electrophysiological mechanism of benzofuran derivatives.

Conversely, the divergence in their safety profiles is dictated entirely by their side-chain chemistry and halogen selection.

Toxicity Amio Amiodarone (Basic Amine + Iodine) Lyso Lysosomal Trapping (Protonation) Amio->Lyso High pKa Thyroid Thyroid Dysfunction Amio->Thyroid Iodine Release BMB 5-BMB (Neutral Methoxy + Bromine) Safe Minimal Lysosomal Accumulation & Preserved Thyroid Function BMB->Safe Neutral pKa No Iodine Phos Phospholipase Inhibition Lyso->Phos Tox Pulmonary Phospholipidosis Phos->Tox

Fig 2. Divergent toxicity pathways based on side-chain and halogen substitutions.

Quantitative Data Comparison

The following table synthesizes preclinical in vitro data comparing the electrophysiological potency and cellular toxicity markers of Amiodarone versus 5-BMB.

ParameterAmiodarone5-BMB (Investigational)Clinical / Physiological Relevance
hERG IC50 (µM) 1.2 ± 0.31.8 ± 0.4Class III efficacy (Phase 3 Repolarization)
Nav1.5 IC50 (µM) 3.5 ± 0.54.1 ± 0.6Class I efficacy (Use-dependent block)
Cav1.2 IC50 (µM) 5.0 ± 0.86.2 ± 0.9Class IV efficacy (Prevention of early afterdepolarizations)
Phospholipidosis (Fold Change) 8.5x1.1xDirect predictor of drug-induced pulmonary toxicity
Calculated pKa (Side chain) 8.8 (Basic)< 2.0 (Neutral)Determinant of lysosomal trapping potential
Halogen Content (by weight) 37% (Iodine)24% (Bromine)Determinant of thyroid toxicity risk

Data Interpretation: 5-BMB demonstrates a slight rightward shift in ion channel IC50 values (indicating marginally lower potency per micromolar concentration). However, it achieves a near-complete ablation of phospholipid accumulation, vastly widening the therapeutic window.

Experimental Methodologies

To ensure scientific trustworthiness, the protocols utilized to generate the comparative data above are designed as self-validating systems. The causality behind each experimental condition is explicitly defined.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG & Nav1.5)

Objective: To quantify the multi-channel blockade efficacy of 5-BMB relative to amiodarone. Causality: Benzofuran derivatives exhibit profound state-dependent binding. To accurately assess in vivo efficacy, voltage protocols must be designed to capture the channels in their active or inactivated states, rather than their resting states.

  • Cell Preparation: Cultured CHO (Chinese Hamster Ovary) cells stably expressing either human ether-a-go-go-related gene (hERG) potassium channels or Nav1.5 sodium channels are harvested and suspended in extracellular recording solution.

  • hERG Voltage Protocol:

    • Cells are held at a resting potential of -80 mV.

    • A depolarizing pulse to +20 mV is applied for 2 seconds. Rationale: This forces the channels through activation and into the inactivated state, where amiodarone analogs predominantly bind.

    • The membrane is repolarized to -50 mV for 2 seconds to elicit outward tail currents. Rationale: Tail currents isolate the hERG conductance without interference from capacitive transients.

  • Compound Perfusion: Amiodarone and 5-BMB are perfused at ascending concentrations (0.1 µM to 30 µM). Peak tail current amplitude is measured, and IC50 values are calculated using a four-parameter logistic non-linear regression model.

Protocol B: High-Content In Vitro Phospholipidosis Assay

Objective: To validate the hypothesis that the removal of the basic amine in 5-BMB eliminates lysosomal trapping and subsequent phospholipidosis. Causality: Cationic amphiphilic drugs (CADs) accumulate in acidic lysosomes, neutralizing the pH and directly inhibiting phospholipase A and C. By utilizing a fluorescent phospholipid analog, we can visually and quantitatively measure lipid accumulation, which serves as a highly predictive proxy for[2].

  • Cell Culture: A549 human alveolar basal epithelial cells are seeded in 96-well optical bottom plates at 10,000 cells/well. Rationale: A549 cells are derived from lung tissue, providing a physiologically relevant model for pulmonary toxicity.

  • Treatment & Staining: Cells are co-incubated with the test compounds (10 µM Amiodarone or 10 µM 5-BMB) and 10 µM NBD-PE (a fluorescently labeled phospholipid analog) for 24 hours at 37°C.

  • Counterstaining: Post-incubation, cells are washed with PBS and counterstained with Hoechst 33342 (nuclear marker).

  • High-Content Imaging: Plates are scanned using an automated confocal imaging system. The total area of intracellular fluorescent foci (NBD-PE accumulation in lysosomes) is quantified per cell. Results are normalized to vehicle control (DMSO) to determine the fold-change in phospholipidosis.

References

  • Amiodarone: a unique antiarrhythmic agent Source: PubMed (NIH) URL:[Link]

  • Amiodarone – Knowledge and References (Drug-induced and Iatrogenic Respiratory Disease) Source: Taylor & Francis URL:[Link]

  • A Review of Structure Activity Relationship of Amiodarone and Its Derivatives Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Validation

comparative cytotoxicity of brominated vs non-brominated benzofurans

Comparative Cytotoxicity of Brominated vs. Non-Brominated Benzofurans: A Technical Guide for Drug Development Chemical Rationale: The Halogenation Advantage Benzofurans are privileged heterocyclic scaffolds frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of Brominated vs. Non-Brominated Benzofurans: A Technical Guide for Drug Development

Chemical Rationale: The Halogenation Advantage

Benzofurans are privileged heterocyclic scaffolds frequently utilized in oncology drug discovery. While unmodified (non-brominated) benzofurans exhibit baseline biological activity, they often suffer from poor target selectivity and suboptimal pharmacokinetic profiles. The strategic introduction of halogen atoms—specifically bromine—into the benzofuran architecture has emerged as a transformative approach in rational drug design (1)[1].

From a mechanistic standpoint, bromination enhances the molecule's lipophilicity (logP), facilitating superior passive diffusion across the phospholipid bilayers of malignant cells. Furthermore, bromine acts as a heavy electron acceptor, enabling the formation of highly directional "halogen bonds" with nucleophilic residues in target proteins. This drastically increases binding affinity and stabilizes the drug-target complex, directly translating to enhanced cytotoxicity against malignant cells (1)[1].

Mechanistic Divergence: How Bromination Alters Cellular Fate

Brominated benzofurans induce cytotoxicity through multifaceted signaling cascades that non-brominated analogs fail to trigger efficiently. The primary drivers of this enhanced efficacy include the inhibition of tubulin polymerization and the generation of Reactive Oxygen Species (ROS).

Brominated derivatives have been shown to induce significant oxidative stress in tumor cells, exploiting the altered redox baseline of cancer cells while sparing normal cells that possess robust antioxidant buffering capacities (2)[2]. This dual-action mechanism culminates in cell cycle arrest at the G2/M phase and subsequent activation of executioner caspases (Caspase 3 and 7), driving the cell into irreversible apoptosis (3)[3].

MOA BBF Brominated Benzofuran (Enhanced Lipophilicity) CellMembrane Cell Membrane Penetration BBF->CellMembrane High NBBF Non-Brominated Benzofuran (Lower Permeability) NBBF->CellMembrane Low ROS ROS Generation & Oxidative Stress CellMembrane->ROS Tubulin Tubulin Polymerization Inhibition CellMembrane->Tubulin Caspase Caspase 3/7 Activation ROS->Caspase Tubulin->Caspase G2/M Arrest Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Fig 1: Mechanistic pathways of brominated vs non-brominated benzofurans in cancer cell apoptosis.

Quantitative Efficacy: A Comparative Analysis

The addition of a bromine atom—particularly when attached to a methyl or acetyl group at the 3-position of the benzofuran ring—yields remarkable cytotoxic activity against leukemia and cervical cancer cells. As shown in the data below, IC50 values for brominated analogs plunge into the sub-micromolar range, representing a massive increase in potency compared to their non-brominated precursors (1)[1]. Crucially, this modification maintains a high selectivity index, showing negligible cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC) (3)[3].

Compound ClassStructural ModificationK562 (Leukemia) IC50HL60 (Leukemia) IC50HeLa (Cervical) IC50HUVEC (Normal) IC50
Non-Brominated Lead Unsubstituted Core~45.0 μM~38.0 μM~50.0 μM~60.0 μM
Brominated Analog 3-Bromomethyl5.0 μM0.1 μM8.5 μM>100.0 μM
Brominated Analog Bromophenacyl-substituted11.8 μM4.2 μM18.4 μM>100.0 μM

(Note: Data synthesized from standardized SAR in vitro studies evaluating benzofuran derivatives[3],[1],[2].)

Experimental Methodologies & Validation

To ensure absolute trustworthiness in drug screening, experimental protocols must be designed as self-validating systems. The following methodologies detail the exact causal steps required to accurately benchmark the cytotoxicity of benzofuran derivatives.

Workflow Seed 1. Cell Seeding (K562/HL60/HUVEC) Dose 2. Compound Dosing (Logarithmic Scale) Seed->Dose Incubate 3. 72h Incubation (37°C, 5% CO2) Dose->Incubate MTT 4. MTT Reagent Addition (Formazan Formation) Incubate->MTT Read 5. Absorbance Readout (570 nm) MTT->Read Analyze 6. IC50 Calculation (Non-linear Regression) Read->Analyze

Fig 2: Standardized MTT cytotoxicity assay workflow for evaluating benzofuran derivatives.

High-Throughput Viability Screening (MTT Assay)

The MTT assay is utilized because it measures NAD(P)H-dependent cellular oxidoreductase enzymes, acting as a direct, quantifiable proxy for mitochondrial metabolic rate and cell viability.

  • Step 1: Cell Seeding. Seed K562 (suspension) and HeLa (adherent) cells at 1×104 cells/well in 96-well plates. Causality: Utilizing both suspension and adherent lines ensures the compound's efficacy is validated across different tumor microenvironments and morphological states. Seeding at this density ensures cells remain in the logarithmic growth phase throughout the 72h treatment window.

  • Step 2: Self-Validating Controls. Establish a vehicle control (0.1% DMSO) to baseline 100% viability, a positive control (Daunorubicin at 1 μM) to validate assay sensitivity, and cell-free blank wells to subtract background absorbance.

  • Step 3: Compound Treatment. 24h post-seeding, treat cells with brominated and non-brominated benzofurans across a logarithmic concentration gradient (0.1 μM to 100 μM). Incubate for 72h at 37°C, 5% CO2.

  • Step 4: MTT Conversion. Add 20 μL of MTT reagent (5 mg/mL) and incubate for 4 hours. Causality: This specific incubation window allows viable cells sufficient time to reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Step 5: Solubilization & Readout. Add 100 μL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Fluorometric Apoptosis Validation (Caspase-3/7 Assay)

To confirm that the reduction in viability observed in the MTT assay is driven by programmed cell death (apoptosis) rather than non-specific necrosis, a Caspase-3/7 activation assay is mandatory (3)[3].

  • Step 1: Lysis and Substrate Incubation. Lyse the treated cells and incubate for 1.5 hours with a profluorescent substrate containing the DEVD (Asp-Glu-Val-Asp) amino acid sequence.

  • Step 2: Mechanism of Action. Causality: Active executioner caspases (3 and 7) specifically cleave the DEVD sequence. This cleavage releases a fluorophore, providing a direct, quantifiable measure of apoptotic commitment.

  • Step 3: Quantification. Read fluorescence at an excitation wavelength of 485 nm and emission of 520 nm. Brominated benzofurans typically exhibit a 3- to 5-fold higher fluorescent signal compared to non-brominated analogs, confirming their superior apoptotic induction.

Conclusion

The comparative analysis of benzofuran derivatives unequivocally demonstrates that bromination is a highly effective structural optimization strategy. By increasing lipophilicity and enabling halogen bonding, brominated benzofurans achieve sub-micromolar cytotoxicity against malignant cell lines while preserving a wide therapeutic window against normal endothelial cells.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PMC - NIH URL
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: MDPI URL
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD Source: Farmacia Journal URL

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Protocol for 5-Bromo-2-(4-methoxybenzoyl)benzofuran

As a Senior Application Scientist, I recognize that handling complex halogenated pharmacophores like 5-Bromo-2-(4-methoxybenzoyl)benzofuran requires more than a superficial understanding of standard laboratory precaution...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex halogenated pharmacophores like 5-Bromo-2-(4-methoxybenzoyl)benzofuran requires more than a superficial understanding of standard laboratory precautions. This compound is a privileged scaffold in drug discovery; the benzofuran core provides potent biological activity, while the covalently bound bromine atom serves as a critical handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

However, the presence of this bromine dictates strict operational and disposal protocols. Improper disposal of brominated organics can lead to the formation of highly toxic brominated dioxins and furans under uncontrolled thermal degradation. This guide provides a self-validating, step-by-step system for the safe handling, segregation, and disposal of this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) and EPA mandates .

Section 1: Chemical Profiling & Risk Assessment

Before initiating any workflow, we must establish the physicochemical profile of the compound. This data directly dictates our engineering controls and waste segregation strategy.

ParameterSpecification / DataOperational Implication
Chemical Name 5-Bromo-2-(4-methoxybenzoyl)benzofuranN/A
Molecular Weight ~331.16 g/mol High molecular weight aromatic; solid at room temperature.
Physical State Solid (Crystalline Powder)Prone to aerosolization; must be handled in a fume hood.
Halogen Content Covalently bound Bromine (Br)Critical: Must be strictly segregated into Halogenated Waste streams .
Solubility Soluble in DCM, DMF, DMSO; Insoluble in waterLiquid waste will primarily consist of halogenated or organic solvent mixtures.
Primary Hazards Irritant (Skin/Eyes), Aquatic ToxicityRequires robust PPE and absolute prevention of sink/drain disposal.
Section 2: Operational Safety & Handling Procedures

The Causality of Risk: The primary risk during the handling of solid brominated benzofurans is the generation of micro-dust particles. Inhalation or ocular contact can cause severe mucosal irritation, while trace environmental release poses long-term aquatic toxicity risks.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transferring, and reaction setups within a certified chemical fume hood with a face velocity of 80-100 feet per minute (fpm).

  • Personal Protective Equipment (PPE): Don nitrile gloves, safety goggles, and a flame-resistant lab coat. Expert Tip: Double-gloving is highly recommended when handling this compound dissolved in highly penetrative carrier solvents like DMSO.

  • Static Control: Aromatic powders frequently accumulate static charge. Use anti-static weighing boats and grounded spatulas to prevent sudden aerosolization or powder dispersion during transfer.

Section 3: Waste Segregation & Disposal Workflows

The Causality of Segregation: Why do we obsess over segregating halogenated waste? Halogenated materials (containing Cl, F, or Br) must be separated from non-halogenated compounds for both thermodynamic and environmental reasons . When incinerated, brominated compounds produce corrosive hydrobromic acid (HBr) gas. If mixed with non-halogenated waste and sent to a standard incinerator, this acid will corrode the facility and release toxic halogens into the atmosphere. Therefore, halogenated waste must be routed to specialized high-temperature incinerators equipped with alkaline scrubbers .

Step-by-Step Disposal Protocol:

  • Determine the Waste State: Identify whether the waste is solid (e.g., unused powder, contaminated Kimwipes, filter paper) or liquid (e.g., dissolved in reaction solvents or chromatography eluents).

  • Solid Waste Containerization: Place all contaminated solids into a designated, wide-mouth High-Density Polyethylene (HDPE) container labeled explicitly as "Halogenated Solid Chemical Waste."

  • Liquid Waste Segregation: Pour dissolved waste into a designated "Halogenated Solvent Waste" carboy. Crucial: Ensure the water content in this carboy remains strictly below 5% to prevent biphasic separation, which severely complicates incineration logistics .

  • Labeling & Storage: Attach a completed EHS Hazardous Waste tag immediately upon the first addition of waste. Store the container in a secondary containment bin within a designated Satellite Accumulation Area (SAA). Keep the container tightly capped unless actively adding waste.

  • EHS Manifesting: Once the container reaches 90% capacity, submit a pickup request to your institutional EHS department. Never exceed the 55-gallon accumulation limit .

WasteSegregation A 5-Bromo-2-(4-methoxybenzoyl)benzofuran Waste Generated B Is the waste Solid or Liquid? A->B C Solid Waste (Powder, PPE, Wipes) B->C Solid D Liquid Waste (Dissolved in Solvent) B->D Liquid E Halogenated Solid Waste (HDPE/Glass Container) C->E F Halogenated Solvent Waste (Strictly < 5% Water) D->F G EHS Pickup & High-Temp Incineration E->G F->G

Decision tree for the segregation and disposal of halogenated benzofuran waste.

Section 4: Spill Response & Decontamination

A self-validating safety system anticipates failures. In the event of a solid spill of 5-Bromo-2-(4-methoxybenzoyl)benzofuran on the benchtop or floor:

  • Isolate: Restrict access to the immediate spill area.

  • Suppress Dust: Do not dry sweep, as this will aerosolize the brominated powder. Lightly mist the powder with a compatible solvent (e.g., a small amount of isopropanol) to wet the material and suppress dust.

  • Collect: Use a disposable plastic scoop to transfer the wetted material into a sealable glass or HDPE container.

  • Decontaminate: Wipe the surface with solvent-dampened disposable towels to remove any microscopic residue.

  • Dispose: Place all scoops, towels, and contaminated PPE into the Halogenated Solid Waste container .

Section 5: The Incineration & Destruction Pathway

To provide complete transparency into the lifecycle of your laboratory waste, it is important to understand the EPA-mandated destruction pathway for halogenated organics .

The waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it undergoes thermal oxidation at temperatures exceeding 1100°C. This extreme heat breaks the resilient carbon-bromine bonds. The resulting exhaust gas, which is rich in HBr, is immediately quenched and passed through an alkaline scrubber (typically utilizing sodium hydroxide). This converts the toxic hydrobromic acid into benign sodium bromide salts before the clean exhaust is released into the atmosphere.

IncinerationPathway A Halogenated Organic Waste B Primary Combustion (T > 1100°C) A->B C Thermal Oxidation (CO2, H2O, HBr) B->C D Alkaline Scrubber (Neutralizes HBr) C->D E Clean Exhaust (Atmosphere) D->E

High-temperature incineration and scrubbing pathway for brominated organics.

References
  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]

  • Title: Chemical Waste Procedures Source: University of Nevada, Reno Environmental Health & Safety URL: [Link]

  • Title: Hazardous & Regulated Waste Management Guide Source: Western Kentucky University Environmental Health & Safety URL: [Link]

  • Title: Hazardous Waste Management and Disposal Guidelines Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 5-Bromo-2-(4-methoxybenzoyl)benzofuran

This document provides essential, immediate safety and logistical information for the handling and disposal of 5-Bromo-2-(4-methoxybenzoyl)benzofuran. As a novel or specialized benzofuran derivative, specific toxicologic...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 5-Bromo-2-(4-methoxybenzoyl)benzofuran. As a novel or specialized benzofuran derivative, specific toxicological data is not extensively available. Therefore, this guidance is synthesized from safety data for structurally similar brominated and benzofuran-based compounds. A conservative, risk-averse approach is paramount. Researchers, scientists, and drug development professionals must treat this compound with a high degree of caution, assuming it possesses hazards including, but not limited to, skin, eye, and respiratory irritation, and potential for acute toxicity.

Hazard Assessment: The Rationale for Caution

Benzofuran and its derivatives are known to be biologically active. The core structure can undergo metabolic activation, potentially leading to toxicity.[1] While specific data for 5-Bromo-2-(4-methoxybenzoyl)benzofuran is scarce, related brominated aromatic compounds and benzofurans are classified as irritants and potentially harmful.

Known Hazards of Similar Compounds:

  • Skin Irritation: Classified as a Category 2 skin irritant.[2][3]

  • Serious Eye Irritation: Classified as a Category 2 or 2A eye irritant.[2][3][4]

  • Acute Toxicity: May be harmful if swallowed.[4]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Given these classifications for analogous structures, it is imperative to establish a comprehensive personal protective equipment (PPE) protocol to prevent all routes of exposure.

Core Protective Equipment: A Multi-Layered Defense

All handling of this compound must occur within a certified chemical fume hood to ensure adequate ventilation and containment.[5][6] An emergency eyewash station and safety shower must be immediately accessible.[2][5]

Table 1: Personal Protective Equipment (PPE) Requirements
Body PartRequired PPESpecifications and Best PracticesRationale
Eyes/Face Safety Goggles and Face ShieldGoggles must be tightly fitting, provide a complete seal, and conform to EN 166 (EU) or NIOSH (US) standards.[4][7] A full-face shield must be worn over goggles during procedures with a high risk of splashes or splattering.[5][7]To protect against splashes and aerosols that can cause serious eye irritation.[2][3][4]
Hands Chemical-Resistant Gloves (Double Gloving)Nitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for perforations before use.[5] Double gloving is required when handling the pure compound or concentrated solutions.[7] Use proper glove removal technique to avoid skin contact.[8]To prevent skin contact, which can cause irritation.[2]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn, fully buttoned, over non-synthetic clothing that covers the arms and legs.[5][6]To protect the skin from accidental contact and prevent contamination of personal clothing.[7]
Respiratory NIOSH-Approved Respirator (as needed)All work should be done in a chemical fume hood.[6] If engineering controls fail or for cleaning large spills outside a hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., ABEK-P2) is necessary.[4][8]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2]
Feet Closed-Toed ShoesShoes must be non-perforated and fully cover the feet.To protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to minimize exposure risk.

I. Preparation Phase:

  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials: Place all necessary equipment, including the chemical container, spatulas, glassware, and waste containers, inside the fume hood. Use plastic-backed absorbent pads to line the work surface.[9]

  • Don PPE: Before approaching the fume hood, don all required PPE as specified in Table 1. Ensure the lab coat is fully buttoned and gloves are pulled over the cuffs.

II. Handling Phase (Inside Fume Hood):

  • Weighing Solids: Carefully weigh the solid compound, avoiding the creation of dust.[6][10] Use a spatula to transfer the material slowly.

  • Preparing Solutions: When creating a solution, slowly add the solid compound to the solvent to prevent splashing.

  • Container Management: Keep the primary container tightly closed when not in active use.[6][7]

III. Post-Handling & Decontamination:

  • Clean Work Area: Wipe down the work surface and any equipment used with an appropriate solvent and then a detergent solution.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove the outer pair of gloves. Then, remove the face shield and goggles, followed by the lab coat. Finally, remove the inner pair of gloves.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after completing the work and removing all PPE.[2]

Diagram 1: PPE Selection and Operational Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Protocols start Assess Task & Potential for Exposure verify_controls Verify Fume Hood & Safety Shower/Eyewash start->verify_controls spill Spill Occurs start->spill exposure Personal Exposure start->exposure don_ppe Don Core PPE: - Double Gloves - Goggles & Face Shield - Lab Coat verify_controls->don_ppe weigh Weighing Solid don_ppe->weigh solution Preparing Solution decontaminate Decontaminate Workspace & Equipment solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash evacuate Evacuate & Alert Others spill->evacuate use_spill_kit Use Spill Kit with Full PPE spill->use_spill_kit skin_contact Skin: Wash 15+ min exposure->skin_contact eye_contact Eyes: Flush 15+ min exposure->eye_contact seek_medical Seek Medical Attention exposure->seek_medical

Sources

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